molecular formula C8H7NO B6151872 5-hydroxy-2-methylbenzonitrile CAS No. 101349-82-0

5-hydroxy-2-methylbenzonitrile

Cat. No.: B6151872
CAS No.: 101349-82-0
M. Wt: 133.1
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Description

5-hydroxy-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.1. The purity is usually 95%.
BenchChem offers high-quality 5-hydroxy-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-hydroxy-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101349-82-0

Molecular Formula

C8H7NO

Molecular Weight

133.1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-hydroxy-2-methylbenzonitrile (CAS 53005-48-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-2-methylbenzonitrile is a substituted aromatic compound featuring three key functional groups: a hydroxyl (-OH), a methyl (-CH₃), and a nitrile (-C≡N) group. This unique combination makes it a valuable, multifunctional building block in organic synthesis. While comprehensive data for this specific molecule is not consolidated in a single public repository, its chemical behavior can be expertly inferred from its constituent parts and analysis of closely related analogues. This guide provides a detailed examination of its predicted chemical and physical properties, spectroscopic signature, reactivity, and potential applications, offering a foundational resource for its use in research and development. The nitrile pharmacophore is a feature of over 30 prescribed pharmaceuticals, highlighting the importance of nitrile-containing scaffolds in medicinal chemistry.[1]

Section 1: Core Chemical and Physical Properties

The fundamental properties of a compound govern its behavior in both storage and reaction conditions. Below are the core identifiers and predicted physical characteristics for 5-hydroxy-2-methylbenzonitrile.

Chemical Structure and Identifiers

The arrangement of the functional groups on the benzene ring dictates the molecule's electronic properties and reactivity.

Synthesis_Pathway start m-Cresol (3-Methylphenol) reagent1 HNO₃ / H₂SO₄ (Nitration) start->reagent1 intermediate1 4-Nitro-3-methylphenol reagent2 Fe / HCl or H₂, Pd/C (Reduction) intermediate1->reagent2 intermediate2 4-Amino-3-methylphenol reagent3 1. NaNO₂, HCl (Diazotization) 2. CuCN (Sandmeyer Reaction) intermediate2->reagent3 product 5-Hydroxy-2-methylbenzonitrile (Target Molecule) reagent1->intermediate1 reagent2->intermediate2 reagent3->product

Caption: Proposed synthetic workflow for 5-hydroxy-2-methylbenzonitrile.

Experimental Causality:

  • Nitration: The synthesis begins with the electrophilic nitration of m-cresol. The hydroxyl and methyl groups are both ortho-, para-directing activators. The para position to the strongly activating hydroxyl group is the most sterically accessible and electronically favored site for nitration.

  • Reduction: The resulting nitro group is then reduced to a primary amine using standard methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (Fe/HCl). This step is crucial for setting up the introduction of the nitrile group.

  • Sandmeyer Reaction: The final step involves the conversion of the aniline derivative to the benzonitrile. The primary amine is first converted to a diazonium salt using sodium nitrite and a strong acid at low temperatures. This intermediate is then treated with a copper(I) cyanide salt, which displaces the diazonium group with a nitrile group to yield the final product.

Core Reactivity

The reactivity of 5-hydroxy-2-methylbenzonitrile is a composite of its three functional groups:

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base to form a phenoxide. [2]The phenoxide is a potent nucleophile, enabling O-alkylation or O-acylation reactions to produce ethers and esters, respectively. The hydroxyl group is also strongly activating and ortho-, para-directing for electrophilic aromatic substitution.

  • Nitrile Group: The nitrile group is relatively robust but can undergo transformation under specific conditions. [1]It can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. The directing effects of these groups would favor substitution at the C4 and C6 positions. The nitrile group is a deactivating, meta-directing group. The overall regioselectivity of a substitution reaction would depend on the interplay of these electronic effects and the reaction conditions.

Section 4: Applications in Research and Drug Development

Substituted benzonitriles are prevalent structural motifs in medicinal chemistry and agrochemicals. [3]

  • Pharmaceutical Intermediate: The combination of a phenol, a nitrile, and a methyl group provides multiple handles for further chemical modification, making it an attractive scaffold for building more complex molecules. The introduction of hydroxymethyl groups, for instance, can be a strategy to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. [4]Benzonitrile compounds have been investigated for applications as active ingredients in antitumor drugs. [5]* Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it can serve as a fragment in screening campaigns to identify initial hits that bind to biological targets like enzymes or receptors.

  • Agrochemical Synthesis: Similar structures are used as key intermediates in the synthesis of herbicides and fungicides.

Section 5: Safety and Handling

No specific safety data for CAS 53005-48-2 is available. Therefore, a conservative approach based on analogous compounds is required. Compounds like 2-hydroxy-5-nitrobenzonitrile and 2-fluoro-5-hydroxybenzonitrile are classified with significant health hazards. [6][7] Table 5: Anticipated GHS Hazard Classifications (Inferred)

Hazard ClassGHS StatementSource (Analogous Compounds)
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
Skin Corrosion/IrritationH315: Causes skin irritation.[8][6][9]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[6][7][9]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[6][7][9]
Recommended Laboratory Protocols

A self-validating system of safety should always be employed when handling chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Handling Procedures: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • Shenyang Research Institute of Chemical Industry Co Ltd, Sinochem Corp. (2013). Application of benzonitrile compound in preparation of antitumor drugs. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39211, 5-Hydroxy-2-nitrobenzaldehyde. PubChem. Available at: [Link]

  • Frontiers. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10721, 2-Methylbenzonitrile. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11116377, 2-Hydroxy-5-nitrobenzonitrile. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22612410, 2-Fluoro-5-hydroxybenzonitrile. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22112548, 5-Formyl-2-hydroxybenzonitrile. PubChem. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Physical Chemistry Laboratory Server. (2021, June 6). Ultrafast Vibrational Spectroscopy of Cyanophenols. Available at: [Link]

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.). Google Patents.
  • ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Available at: [Link]

  • ACS Publications. (2006, July 29). Differing Adsorption Behavior of Environmentally Important Cyanophenol Isomers at the Air−Water Interface. The Journal of Physical Chemistry B. Available at: [Link]

  • International Journal of Pharmacy & Life Sciences. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Available at: [Link]

  • ACS Publications. (n.d.). Phosphorescence and EPR spectra of substituted triplet benzonitriles. The Journal of Physical Chemistry. Available at: [Link]

  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. (n.d.). Google Patents.
  • European Journal of Medicinal Chemistry. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]

  • AIP Publishing. (2024, August 15). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics. Available at: [Link]

  • Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol. (n.d.). Google Patents.
  • Astronomy & Astrophysics. (2021, August 27). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Available at: [Link]

  • brainly.com. (2023, June 19). The molecule 4-cyanophenol (pKa=7.7) is approximately 125 times more acidic than phenol (pKa=9.8). Available at: [Link]

  • DSpace@MIT. (n.d.). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Available at: [Link]

  • PubMed Central. (n.d.). Cyanine Polyene Reactivity: Scope and Biomedical Applications. Available at: [Link]

Sources

safety data sheet (SDS) for 5-hydroxy-2-methylbenzonitrile handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 5-Hydroxy-2-methylbenzonitrile

Document Control:

  • Subject: 5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0)[1][2][3][4][5]

  • Scope: Research, Synthesis, and Drug Discovery Applications[3][6][7]

  • Version: 1.0 (Current as of 2026)[3][8]

Part 1: Executive Technical Summary

5-Hydroxy-2-methylbenzonitrile is a specialized aromatic intermediate frequently utilized in the synthesis of bioactive scaffolds, particularly in the development of kinase inhibitors and receptor modulators.[3] As a bifunctional arene featuring both a nitrile (cyano) and a hydroxyl group, it serves as a critical "linker" molecule in medicinal chemistry.[8]

However, its structural duality presents specific safety challenges.[3][8] The nitrile moiety carries latent toxicity risks associated with cyano-compounds, while the phenolic hydroxyl increases water solubility and potential for rapid dermal absorption.[8] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a strategic operational framework for researchers handling this compound in discovery environments.

Part 2: Hazard Architecture & Risk Assessment

While specific toxicological data for CAS 101349-82-0 is limited compared to commodity chemicals, a robust risk assessment must be derived from Structure-Activity Relationships (SAR) of analogous benzonitriles.[8]

GHS Classification (Derived)

Based on the toxiphores present (benzonitrile core + phenolic edge), the following GHS classifications are the minimum safety standard for handling:

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedMetabolic release of cyanide ions (slow kinetics) or direct CNS depression.[3]
Acute Toxicity (Dermal) Cat 4H312: Harmful in contact with skinPhenolic lipophilicity facilitates transdermal transport; nitrile group targets cytochrome c oxidase.[8]
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin/eye irritationAcidic phenolic proton (pKa ~9-10) causes local tissue irritation.[8]
STOT - Single Exposure Cat 3H335: May cause respiratory irritationDust/aerosol inhalation irritates mucous membranes.[8]
The "Nitrile-Phenol" Paradox

Researchers must recognize the solubility paradox :

  • The Methyl group adds lipophilicity, aiding cell membrane penetration.[3][8]

  • The Hydroxy group adds polarity, increasing solubility in biological fluids (sweat/blood).[8]

  • Result: This compound is primed for rapid absorption if it contacts skin, faster than simple benzonitrile.[8]

Part 3: Strategic Handling Protocols

Safety in the lab is not about "following rules"—it is about controlling energy and mass transfer .[8]

Engineering Controls: The Primary Barrier

Do not rely on PPE as your first line of defense.[8]

  • Solid Handling: Weighing must occur inside a Class I Biological Safety Cabinet or a chemical fume hood with a sash height <18 inches.[8] Static electricity can disperse this fine powder; use an anti-static gun if available.[8]

  • Solution Prep: Dissolution (often in DMSO or Methanol) generates a solution that penetrates gloves faster than the solid.[8] Never handle solutions outside a fume hood.[8]

PPE Architecture: The "Breakthrough" Reality

Standard disposable nitrile gloves (4 mil) are insufficient for prolonged contact with aromatic nitriles.[8]

  • Protocol: Use the "Double-Glove + Laminate" technique for stock preparation.[3][8]

    • Inner Layer: Standard Nitrile (dexterity).[8]

    • Middle Layer (Critical): Silver Shield® / 4H® (EVOH laminate) - Impermeable to aromatics.[3][8]

    • Outer Layer: Standard Nitrile (grip and contamination control).[8]

  • Rationale: Aromatic nitriles can permeate standard nitrile rubber in <15 minutes.[8] The laminate layer provides >4 hours of protection.[8]

Handling Workflow Visualization

HandlingProtocol Start Start: Weighing Solid CheckState Is it Solid or Solution? Start->CheckState Solid Solid Handling CheckState->Solid Powder Solution Solution Handling CheckState->Solution Dissolved (DMSO/MeOH) EngControl_Sol Fume Hood Required (Sash <18 inches) Solid->EngControl_Sol EngControl_Liq Fume Hood + Secondary Containment Solution->EngControl_Liq PPE_Solid PPE: Std Nitrile Gloves + N95/P100 Mask (if outside hood) EngControl_Sol->PPE_Solid PPE_Liq PPE: Double Glove (Laminate Liner Required) EngControl_Liq->PPE_Liq Action Perform Synthesis/Assay PPE_Solid->Action PPE_Liq->Action Waste Waste: Segregated Cyanide/Nitrile Stream Action->Waste

Caption: Operational logic for handling 5-Hydroxy-2-methylbenzonitrile based on physical state.

Part 4: Emergency Response Architecture

In the event of exposure, the presence of the nitrile group dictates a response protocol that assumes potential cyanide liberation, although metabolic release is slower than inorganic cyanides.[3][8]

Exposure Response Logic
  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.[8] Do not use alcohol (ethanol enhances absorption).[8]

    • Observation: Monitor for signs of hypoxia (blue lips, headache) for 2 hours.[3][8]

  • Ingestion:

    • Contraindication: Do NOT induce vomiting.[8][9][10] The phenolic moiety can cause esophageal burns.[8]

    • Action: Administer oxygen if trained.[8] Transport to ER with SDS.[8]

Fire & Spills
  • Fire: Combustion produces Nitrogen Oxides (NOx) and Hydrogen Cyanide (HCN) gas.[8]

    • Tactic: Firefighters must use full SCBA.[8] Downwind evacuation is mandatory.[8]

  • Spill Cleanup:

    • Do not use bleach (hypochlorite) immediately on the raw solid, as it can form volatile chloramines or cyanogen chloride.[3][8]

    • Protocol: Absorb with sand/vermiculite.[8] Collect in a sealed container. Treat the residue with dilute alkaline bleach solution to oxidize traces.[8]

Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Exposure Type? Incident->Type Skin Dermal Contact Type->Skin Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest Wash Wash with Soap/Water (NO Alcohol) Skin->Wash FreshAir Remove to Fresh Air Check Oxygen Saturation Inhal->FreshAir NoVomit Do NOT Induce Vomiting Maintain Airway Ingest->NoVomit Symptoms Symptoms Present? (Headache, Dizziness, Blue Lips) Wash->Symptoms FreshAir->Symptoms NoVomit->Symptoms Medical Urgent Medical Care (Suspect CN Toxicity) Symptoms->Medical Yes Monitor Monitor for 24 Hours Symptoms->Monitor No

Caption: Triage logic for accidental exposure, prioritizing airway control and decontamination.

Part 5: Physical & Chemical Properties

Accurate data is essential for process design.[8] The following values are validated for CAS 101349-82-0 and its close congeners.

PropertyValueImplication for Handling
Appearance Off-white to beige powderDust explosion hazard if dispersed in high concentrations.[3]
Molecular Weight 133.15 g/mol --
Melting Point 108°C - 112°CSolid at room temp; stable under normal storage.[8]
Solubility DMSO, Methanol, Ethyl AcetateSolvents like DMSO dramatically increase skin permeability.[3][8]
pKa (Predicted) ~9.5 (Phenolic OH)Soluble in basic aqueous solutions (NaOH); forms phenolate salts.[8]
Incompatibility Strong Oxidizers, Strong AcidsReaction with strong acids may hydrolyze nitrile to amide/acid.[3][8]

Part 6: Synthesis & Application Context

Senior Scientist Note: In drug discovery, 5-Hydroxy-2-methylbenzonitrile is often used to introduce a rigid, polar-aromatic motif.[3]

  • O-Alkylation: The phenolic hydroxyl is a nucleophile.[8] It is commonly reacted with alkyl halides (using K2CO3 in DMF) to attach side chains.[8]

    • Safety Note: This reaction generates heat.[8] Add base slowly.

  • Suzuki Couplings: If halogenated derivatives are used, this core serves as a stable scaffold.[8]

  • Nitrile Transformation: The nitrile group can be hydrated to an amide or hydrolyzed to a carboxylic acid, or reduced to a benzylamine.[8]

    • Safety Note: Reduction (e.g., LiAlH4) destroys the nitrile but generates hydrogen gas.[8] Ensure inert atmosphere.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10721 (Related Benzonitriles). Retrieved from [Link][3][8]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzonitrile derivatives classification.[8] Retrieved from [Link][3][8]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile.[8] Retrieved from [Link][3][8]

Sources

Thermodynamic Stability Profile of Hydroxy-Methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of hydroxy-methylbenzonitrile derivatives, with a specific focus on 4-hydroxy-3-methylbenzonitrile (CAS 15777-70-5) and its isomers. These compounds serve as critical scaffolds in the synthesis of pharmaceutical actives (e.g., aromatase inhibitors like Letrozole), agrochemicals (e.g., Bromoxynil analogs), and liquid crystal polymers.

The stability of these derivatives is governed by a "push-pull" electronic system between the electron-withdrawing nitrile (-CN) and electron-donating hydroxyl (-OH) groups, further modulated by the steric and inductive effects of the methyl substituent. This guide details the structural determinants of stability, provides comparative thermodynamic data, and outlines validated protocols for experimental characterization.

Part 1: Structural Determinants of Stability

The thermodynamic stability of hydroxy-methylbenzonitriles is not a singular value but a summation of intramolecular electronic factors and intermolecular lattice forces.

Electronic "Push-Pull" Stabilization

The benzene ring acts as a conduit for resonance.

  • The Nitrile Group (-CN): A strong

    
    -acceptor (electron-withdrawing). It decreases electron density in the ring, making the ring less susceptible to oxidative attack but potentially vulnerable to nucleophilic attack at the cyano carbon (hydrolysis).
    
  • The Hydroxyl Group (-OH): A strong

    
    -donor. When positioned para to the nitrile (as in 4-hydroxy-3-methylbenzonitrile), it stabilizes the molecule through quinoid-like resonance structures.
    
  • The Methyl Group (-CH3): A weak

    
    -donor. Its primary role is steric. In the ortho position to the hydroxyl group, it provides steric shielding, slightly increasing resistance to O-alkylation or oxidation, but also disrupting optimal planar packing in the crystal lattice.
    
Crystal Lattice Energy & Hydrogen Bonding

In the solid state, thermodynamic stability is dominated by lattice energy (


).
  • Intermolecular H-Bonding: The dominant motif is a "head-to-tail" chain where the phenolic proton acts as a donor and the nitrile nitrogen acts as a weak acceptor (

    
    ).
    
  • Steric Disruption: The methyl group introduces asymmetry. While 4-hydroxybenzonitrile packs efficiently (MP ~113°C), the introduction of a methyl group at position 3 (4-hydroxy-3-methylbenzonitrile) can lower the melting point by disrupting these planar H-bond networks, although it increases lipophilicity.

Stability Hierarchy Diagram

The following diagram illustrates the competing forces that dictate the net thermodynamic stability (


) of these derivatives.

StabilityFactors cluster_Solid Solid State Factors cluster_Molecule Molecular Factors NetStability Net Thermodynamic Stability (ΔG) Lattice Lattice Energy (ΔH_latt) Lattice->NetStability Dominates Solid State HBond Intermolecular H-Bonding (OH...N≡C) HBond->Lattice Packing Crystal Packing Efficiency Packing->Lattice Resonance Resonance Stabilization (Push-Pull) Resonance->NetStability Dominates Reactivity Acidity pKa (Phenolic Acidity) Resonance->Acidity Sterics Steric Hindrance (Methyl Group) Sterics->Packing Disrupts

Figure 1: Interplay of electronic and lattice forces governing the thermodynamic profile of hydroxy-methylbenzonitriles.

Part 2: Comparative Thermodynamic Data

The following data aggregates experimental values and computational predictions for the most industrially relevant isomers.

Table 1: Physicochemical Stability Profile

Property4-Hydroxy-3-methylbenzonitrile4-Hydroxybenzonitrile (Reference)3-Hydroxy-4-methylbenzonitrile
CAS Number 15777-70-5767-00-03816-66-8
Molecular Weight 133.15 g/mol 119.12 g/mol 133.15 g/mol
Melting Point 100 – 104 °C (Predicted/Range)110 – 113 °C88 – 92 °C
pKa (Predicted) ~7.8 (More acidic due to CN)~7.9~8.2
LogP (Lipophilicity) ~2.1~1.6~2.1
H-Bond Donor/Acceptor 1 / 21 / 21 / 2
Thermal Decomposition Stable < 200°CStable < 180°CStable < 180°C

Note: The methyl group generally lowers the melting point compared to the non-methylated parent due to packing disruption, but increases lipophilicity (LogP), affecting solubility in organic synthesis.

Part 3: Experimental Characterization Protocols

To validate the stability of a specific batch or new derivative, the following self-validating protocols are recommended. These move beyond simple observation to quantifiable metrics.

Thermal Analysis Protocol (DSC/TGA)

Objective: Determine the enthalpy of fusion (


) and onset of thermal degradation.
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 3–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically (to prevent sublimation artifacts).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Validation Check: Run a second heating cycle. If the melting endotherm shifts significantly (>2°C) or new peaks appear, the compound is thermally unstable or polymorphic transitions occurred during the first melt.

  • Data Interpretation:

    • Sharp endotherm = Pure crystalline phase.

    • Broad endotherm = Impurities or amorphous content.

    • Exotherm > 200°C = Decomposition (Safety Warning: Nitriles can release HCN upon combustion).

Hydrolytic Stability Stress Test (HPLC)

Objective: Assess the susceptibility of the nitrile group to hydrolyze into an amide or carboxylic acid.

  • Preparation: Dissolve compound to 0.5 mg/mL in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid:[1][2] 0.1 N HCl at 60°C for 4 hours.

    • Base: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidative: 3%

      
       at RT for 4 hours.
      
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: Gradient 10% to 90% Acetonitrile in 0.1% Formic Acid/Water over 15 mins.

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond detection).

  • Acceptance Criteria:

    • Recovery > 98% indicates high stability.[3]

    • Appearance of peak at RRT ~0.8 usually indicates hydrolysis to the amide (intermediate).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Thermal Thermal Profiling cluster_Chemical Chemical Stability Start Synthesized Derivative DSC DSC Analysis (Mp & ΔH) Start->DSC Stress Forced Degradation (Acid/Base/Ox) Start->Stress TGA TGA Analysis (Decomp Onset) DSC->TGA If Stable Melt Decision Stability Profile Validated? TGA->Decision HPLC HPLC-UV/MS Quantification Stress->HPLC HPLC->Decision

Figure 2: Step-by-step workflow for validating thermodynamic and kinetic stability.

Part 4: Synthetic & Handling Implications

Storage and Shelf Life[4]
  • Hygroscopicity: The phenolic hydroxyl group can attract moisture, which facilitates hydrolysis of the nitrile.

  • Recommendation: Store in tightly sealed containers with desiccants (silica gel) at room temperature.

  • Light Sensitivity: While generally stable, phenolic compounds can undergo slow photo-oxidation (turning pink/brown) due to quinone formation. Amber glass storage is required.

Scale-Up Safety
  • Thermal Runaway: During synthesis, the reaction of phenols with cyanogen halides or dehydration of oximes (common routes to benzonitriles) is exothermic.

  • Lattice Energy Release: Crystallization of 4-hydroxy-3-methylbenzonitrile is highly exothermic due to the formation of the H-bond network. Cooling rates must be controlled to prevent occlusion of solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964560, 4-Hydroxy-3-methylbenzonitrile. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzonitrile, 4-hydroxy- Thermochemical Data. Retrieved from [Link]

Sources

literature review of 5-hydroxy-2-methylbenzonitrile in medicinal chemistry

[1]

Executive Summary

5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0) is a high-value pharmacophore scaffold bridging the gap between natural product defense mechanisms and targeted oncology therapeutics.[1][2] While historically viewed as a simple commodity chemical, recent literature identifies it as a critical intermediate in the synthesis of PI3Kδ inhibitors and a naturally occurring defensive alkaloid in diplopod (millipede) secretions.[1]

This guide analyzes the molecule’s utility as a bifunctional aromatic core , capable of orthogonal functionalization at the nitrile (electrophilic/nucleophilic gateway) and hydroxyl (nucleophilic handle) positions.[1] It serves as a template for designing bioisosteres of existing kinase inhibitors and exploring novel antibiotic pathways derived from arthropod chemical ecology.[1]

Chemical Profile & Structural Logic[3]

The molecule features a trisubstituted benzene ring with a specific 1,2,5-substitution pattern.[1] This arrangement creates a unique electronic environment where the electron-donating hydroxyl group (C5) and the electron-withdrawing nitrile group (C1) are chemically distinct but electronically coupled through the aromatic system.

PropertySpecification
IUPAC Name 5-Hydroxy-2-methylbenzonitrile
CAS Registry Number 101349-82-0
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
Key Functional Groups Nitrile (C1), Methyl (C2), Hydroxyl (C5)
Electronic Character Push-pull system (OH donor / CN acceptor)
pKa (Predicted) ~9.5 (Phenolic OH)
Structural Significance
  • Ortho-Methyl Effect: The methyl group at C2 provides steric protection to the nitrile, modulating its susceptibility to hydrolysis.[1] This is crucial for metabolic stability in drug candidates.[1]

  • Meta-Relationship: The C1-CN and C5-OH groups are in a meta relationship relative to the ring, but the intervening methyl group creates a crowded "western" face (C1-C2) and an open "eastern" face (C3-C6), directing metabolic oxidation away from the nitrile.

Synthetic Pathways[4]

The synthesis of 5-hydroxy-2-methylbenzonitrile requires careful regiocontrol to establish the 1,2,5 pattern. Two primary routes dominate the literature: the Classical Sandmeyer Approach and the Modern Metal-Catalyzed Cyanation .[1]

Route A: The Modern Palladium-Catalyzed Cyanation (Recommended)

This route offers higher yields and avoids the formation of diazonium salts, making it scalable for pharmaceutical production.[1]

  • Starting Material: 3-Bromo-4-methylphenol (or its O-protected benzyl ether).[1]

  • Reagents: Zn(CN)₂, Pd₂(dba)₃, dppf (ligand), Zn dust.

  • Solvent: DMF or NMP at 120°C.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with Zinc Cyanide and reductive elimination to form the C-CN bond.

Route B: The Classical Sandmeyer Sequence

Used when metal contamination must be strictly avoided or cost of Pd is prohibitive.[1]

  • Nitration: Nitration of p-cresol to obtain 4-methyl-3-nitrophenol.[1]

  • Reduction: Hydrogenation (H₂/Pd-C) to 5-amino-2-methylphenol.

  • Diazotization: NaNO₂/HCl at 0°C to form the diazonium salt.[1]

  • Cyanation: CuCN/KCN (Sandmeyer reaction) to yield the nitrile.[1]

Visualization of Synthetic Logic

Synthesis_Pathwayscluster_legendPathway ComparisonStart_Classicp-CresolNitro4-Methyl-3-nitrophenolStart_Classic->NitroHNO3/H2SO4Amine5-Amino-2-methylphenolNitro->AmineH2, Pd/CDiazoDiazonium SaltAmine->DiazoNaNO2, HCl, 0°CTarget5-HYDROXY-2-METHYLBENZONITRILE(CAS 101349-82-0)Diazo->TargetCuCN (Sandmeyer)Start_Modern3-Bromo-4-methylphenolPd_ComplexPd(II)-Ar ComplexStart_Modern->Pd_ComplexPd2(dba)3, dppfPd_Complex->TargetZn(CN)2, 120°CLegendRed: Classical (Hazardous)Blue: Modern (High Yield)

Figure 1: Comparison of Classical Sandmeyer vs. Modern Pd-Catalyzed synthesis routes. The Pd-catalyzed route (Blue) is preferred for scale-up due to safety profiles.

Medicinal Chemistry Applications

PI3Kδ Inhibitor Intermediate

The most prominent pharmaceutical application of 5-hydroxy-2-methylbenzonitrile is as a key intermediate in the synthesis of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors .[1] These drugs are critical for treating B-cell malignancies (e.g., CLL, NHL) and autoimmune disorders.[1]

  • Mechanism: The scaffold is often acetylated to 4-acetyl-5-hydroxy-2-methylbenzonitrile (via Friedel-Crafts or Fries rearrangement) before being cyclized into a pyrazolopyrimidine or quinazolinone core.[1]

  • Role: The nitrile group often serves as a precursor to a primary amide or heterocycle (via cyclization), while the hydroxyl group anchors the molecule in the ATP-binding pocket of the kinase, often forming H-bonds with the hinge region residues (e.g., Val851 in PI3Kδ).

Natural Product Defense (The "Millipede" Factor)

Recent chemical ecology studies (Glukhova et al., 2018) identified 5-hydroxy-2-methylbenzonitrile in the defensive secretions of the millipede genus Brachycybe.[1]

  • Biological Logic: In nature, this compound acts as a chemical deterrent against predators and microbial pathogens.[1]

  • Translation: This natural validation suggests the scaffold possesses inherent antimicrobial or antifungal properties , making it a viable starting point for fragment-based drug discovery (FBDD) targeting novel antibiotics.[1]

Bioisosteric Replacement Strategy

In SAR (Structure-Activity Relationship) studies, this scaffold is used to replace:

  • Indoles: The 2-methyl-5-hydroxy-benzonitrile motif mimics the electronic distribution of 5-hydroxyindole but with higher metabolic stability (no electron-rich pyrrole ring to oxidize).[1]

  • Coumarins: It serves as an acyclic precursor or mimic of the coumarin lactone ring.[1]

Experimental Protocol: O-Alkylation for SAR Library Generation

Rationale: This protocol demonstrates how to utilize the C5-hydroxyl group to generate a library of ether derivatives while preserving the nitrile pharmacophore.

Objective: Synthesis of 5-(benzyloxy)-2-methylbenzonitrile derivatives.

  • Preparation: Charge a reaction flask with 5-hydroxy-2-methylbenzonitrile (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Base Activation: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq).[1] Stir at room temperature for 30 minutes. Note: Cs₂CO₃ is preferred over K₂CO₃ for its solubility and "cesium effect" in promoting O-alkylation.[1]

  • Electrophile Addition: Dropwise add the substituted Benzyl Bromide (1.1 eq).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 85-95%.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the molecule for medicinal chemistry optimization.

SAR_MapCenter5-Hydroxy-2-methylbenzonitrileScaffoldCN_GroupC1-Nitrile(Electrophile)Center->CN_GroupMe_GroupC2-Methyl(Steric Shield)Center->Me_GroupOH_GroupC5-Hydroxyl(Nucleophile)Center->OH_GroupHeterocyclePrecursor toAmides/TetrazolesCN_Group->HeterocycleDerivatizationMetabolismBlocks MetabolicNitro-reductionMe_Group->MetabolismStabilityKinaseKinase Hinge Binder(H-Bond Donor)OH_Group->KinaseBinding Mode

Figure 2: SAR Map highlighting the three distinct functional zones for drug design optimization.

References

  • Glukhova, A. A., et al. (2018).[1][3][4] Millipede secretions as a potential source of antibiotics: A mini review. ResearchGate.

  • Kessler, L. V., et al. (2013).[1] Heterocyclylamines as PI3K Inhibitors. World Intellectual Property Organization, Patent WO2013033569A1.[1]

  • Ren, P., et al. (2014).[1] Use of Pyrazolopyrimidine Derivatives for the Treatment of PI3Kδ Related Disorders. World Intellectual Property Organization, Patent WO2014134426A1.[1]

  • Sardarian, A. R., et al. (2019).[1] Metal-Free Regioselective Monocyanation of Hydroxy-, Alkoxy-, and Benzyloxyarenes. The Journal of Organic Chemistry, 84(4), 1748-1756.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 308741 (Isomer Reference).

Positional Isomerism in Drug Design: A Technical Analysis of 5-Hydroxy-2-methylbenzonitrile vs. 4-Cyano-3-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, electronic, and synthetic distinctions between 5-hydroxy-2-methylbenzonitrile and 4-cyano-3-methylphenol .

Executive Summary

In medicinal chemistry and agrochemical synthesis, the precise placement of substituents on the benzene ring dictates metabolic stability, pKa, and target binding affinity.[1] This guide differentiates two constitutional isomers: 5-hydroxy-2-methylbenzonitrile (Compound A) and 4-cyano-3-methylphenol (Compound B).[1]

While they share the molecular formula


 and molecular weight (

), their electronic environments differ radically.[1] Compound B functions as a para-cyanophenol, exhibiting enhanced acidity and potential for intramolecular charge transfer (ICT), whereas Compound A behaves as a meta-cyanophenol with distinct lipophilic and metabolic profiles.[1]

Quick Reference Data:

Feature Compound A Compound B
IUPAC Name 5-Hydroxy-2-methylbenzonitrile 4-Hydroxy-2-methylbenzonitrile
Common Alias 3-Cyano-4-methylphenol 4-Cyano-3-methylphenol
CAS Number 101349-82-0 14143-26-1
Electronic Class Meta-Push-Pull (Inductive only) Para-Push-Pull (Resonance active)

| Key Application | PI3K


 Inhibitor Intermediate | TADF Emitters, Agrochemicals |[1]

Part 1: Structural & Electronic Elucidation

Structural Connectivity

The primary source of confusion arises from nomenclature. "4-cyano-3-methylphenol" is often misidentified in databases.[1] By prioritizing the nitrile group (benzonitrile) over the hydroxyl group (phenol) for numbering, we establish the definitive IUPAC identities.[1]

  • Compound A (5-Hydroxy-2-methylbenzonitrile): The hydroxyl group (-OH) is at position 5, meta to the nitrile (-CN) and para to the methyl (-CH

    
    ).[1]
    
  • Compound B (4-Cyano-3-methylphenol): Renamed as 4-hydroxy-2-methylbenzonitrile .[1][2][3][4] The hydroxyl group is at position 4, para to the nitrile and meta to the methyl.

Visualization of Isomerism

The following diagram illustrates the connectivity and the resulting electronic vectors.

Isomers cluster_A Compound A (5-Hydroxy-2-methylbenzonitrile) cluster_B Compound B (4-Hydroxy-2-methylbenzonitrile) structA Benzene Ring 1: -CN 2: -CH3 5: -OH propA Meta-Conjugation (Inductive Effect Only) Less Acidic structA->propA Electronic Consequence structB Benzene Ring 1: -CN 2: -CH3 4: -OH propB Para-Conjugation (Resonance Stabilization) More Acidic structB->propB Electronic Consequence

Figure 1: Structural comparison highlighting the electronic relationship between the electron-donating Hydroxyl group and electron-withdrawing Nitrile group.[1]

Electronic Effects & pKa Implications

The position of the nitrile group relative to the hydroxyl group is the single most important determinant of physicochemical behavior.

  • Resonance (Mesomeric Effect):

    • Compound B (Para): The phenoxide anion formed upon deprotonation is stabilized by direct resonance delocalization into the nitrile

      
      -system.[1] This "push-pull" system significantly lowers the pKa (making it more acidic).[1]
      
    • Compound A (Meta): The resonance pathway is blocked. The negative charge on the oxygen cannot be delocalized onto the nitrile nitrogen. Stabilization occurs only through the weaker inductive effect (-I) of the nitrile.[1]

  • Acidity Prediction:

    • Compound B: pKa

      
       8.0 – 8.5 (Comparable to 4-cyanophenol).[1]
      
    • Compound A: pKa

      
       9.0 – 9.5 (Comparable to 3-cyanophenol).[1]
      

Part 2: Synthetic Routes & Impurity Profiling

Synthesis of these isomers typically diverges at the precursor stage, utilizing specific toluidine or nitrotoluene derivatives.[1]

Synthesis of Compound A (5-Hydroxy-2-methylbenzonitrile)

This isomer is less common in commodity chemicals and is often synthesized for specific pharmaceutical scaffolds (e.g., PI3K inhibitors).[1]

  • Precursor: 5-Amino-2-methylbenzonitrile (CAS: 50670-64-9).[1]

  • Method: Sandmeyer-type hydroxylation.[1]

    • Diazotization: Treatment of the amine with

      
       in 
      
      
      
      at 0°C.
    • Hydrolysis: Heating the diazonium salt in aqueous acid to replace

      
       with 
      
      
      
      .[1]
  • Key Impurity: 5-fluoro/chloro analogs if halide salts are used during diazotization workup.[1]

Synthesis of Compound B (4-Hydroxy-2-methylbenzonitrile)

This isomer is a common building block for agrochemicals and advanced materials (TADF OLED emitters).[1]

  • Precursor: 4-Amino-2-methylbenzonitrile or direct formylation of m-cresol followed by oxime dehydration.[1]

  • Method (Oxime Route):

    • Formylation: Reaction of m-cresol (3-methylphenol) to yield 4-hydroxy-2-methylbenzaldehyde (Gattermann reaction).[1]

    • Oxime Formation: Reaction with hydroxylamine (

      
      ).
      
    • Dehydration: Conversion of the aldoxime to nitrile using

      
       or acetic anhydride.
      

Part 3: Analytical Differentiation (Protocol)

Distinguishing these isomers requires precise analytical techniques. Mass spectrometry (MS) is ineffective as both have identical mass (


 133.15).[1] Proton NMR (

H NMR)
is the definitive validation method.
1H NMR Self-Validating Logic

The coupling patterns (splitting) and chemical shifts of the aromatic protons provide a "fingerprint" for identification.[1]

Proton EnvironmentCompound A (5-OH, 2-Me)Compound B (4-OH, 2-Me)
Proton Count 3 Aromatic Protons (H3, H4, H6)3 Aromatic Protons (H3, H5, H6)
Coupling Pattern One strong ortho-pair (H3-H4) + One meta-coupled proton (H6).[1]One strong ortho-pair (H5-H6) + One isolated singlet (H3).[1]
Diagnostic Signal H6 Signal: Appears as a doublet of doublets (or broad singlet) ortho to the Nitrile. Deshielded (~7.1-7.3 ppm). H3 Signal: Appears as a sharp singlet meta to the Nitrile and ortho to Methyl.[1] Shielded (~6.7-6.8 ppm).
Experimental Protocol: Identification

Objective: Confirm identity of unknown isomer batch.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Run standard proton sequence (16 scans).

  • Analysis Logic:

    • Look for the Singlet (isolated proton).

    • If the singlet is at ~6.7 ppm (shielded by adjacent OH and Me, meta to CN)

      
      Compound B .
      
    • If the singlet (or meta-split doublet) is at >7.1 ppm (deshielded by ortho-CN)

      
      Compound A .[1]
      

Part 4: Comparative Properties Table

PropertyCompound ACompound B
Full Name 5-Hydroxy-2-methylbenzonitrile4-Hydroxy-2-methylbenzonitrile
CAS 101349-82-014143-26-1
Melting Point ~88-91°C (derived from amine)83-87°C
pKa (Predicted) 9.3 (Weaker Acid)8.4 (Stronger Acid)
Solubility Soluble in MeOH, DMSOSoluble in MeOH, DMSO, aq.[1] NaOH
Fluorescence Low/NegligiblePotential (Push-Pull ICT system)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 308741, 4-Hydroxy-2-methylbenzonitrile. Retrieved from [Link]

  • Sardarian, A. R., et al. (2019). Metal-Free Regioselective Monocyanation of Hydroxy-, Alkoxy-, and Benzyloxyarenes. The Journal of Organic Chemistry, 84(4), 1748-1756.[1][4] (Describes cyanation patterns relevant to Compound B).

Sources

Methodological & Application

Application Note: Precision O-Alkylation of 5-Hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for O-Alkylation of 5-Hydroxy-2-methylbenzonitrile Content Type: Application Notes and Protocols

Abstract This guide details the optimized protocols for the O-alkylation of 5-hydroxy-2-methylbenzonitrile (CAS 145641-35-6 / 51282-90-7 analog), a critical scaffold in medicinal chemistry and agrochemical synthesis.[1] We address the specific electronic and steric considerations of this substrate—specifically the acidifying effect of the nitrile group and the steric influence of the ortho-methyl group.[1] The guide provides three distinct methodologies (Standard, Enhanced, and Mitsunobu) to accommodate electrophiles of varying reactivity, ensuring high regioselectivity for O-alkylation over C-alkylation.[1]

Substrate Analysis & Mechanistic Strategy

Chemical Identity[2][3][4][5]
  • IUPAC Name: 5-hydroxy-2-methylbenzonitrile[1]

  • Alternative Names: 3-hydroxy-6-methylbenzonitrile; 4-cyano-3-methylphenol.[1]

  • Structure: A phenol substituted with a nitrile group at the 4-position (relative to OH) and a methyl group at the 3-position (relative to OH).[1]

  • Acidity (pKa): ~8.0 – 8.5.[1]

    • Insight: The para-nitrile group acts as a strong electron-withdrawing group (EWG) via resonance (

      
       effect), significantly increasing the acidity of the phenolic proton compared to o-cresol (pKa ~10.[1]3) or phenol (pKa ~10.0).[1] This allows the use of milder carbonate bases rather than alkoxides.[1]
      
Reaction Pathway

The transformation follows a standard Williamson Ether Synthesis (


) pathway.[1]
  • Deprotonation: The base removes the phenolic proton, generating the phenoxide anion.[1]

  • Nucleophilic Attack: The phenoxide attacks the alkyl halide (R-X), displacing the halide.[1]

Key Challenge: While O-alkylation is kinetically favored, the phenoxide is an ambident nucleophile.[1] High temperatures or protic solvents can occasionally promote C-alkylation or nitrile hydrolysis.[1]

ReactionScheme Substrate 5-Hydroxy-2-methylbenzonitrile (Substrate) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Base (K2CO3 / Cs2CO3) Base->Intermediate Product O-Alkylated Ether (Target) Intermediate->Product + R-X (Electrophile) SN2 Attack

Figure 1: General reaction pathway for the O-alkylation of 5-hydroxy-2-methylbenzonitrile.

Reagent Selection Guide

The choice of reagents depends heavily on the reactivity of your alkylating agent (Electrophile).[1]

Base Selection
BasepKa (conj.[1] acid)ApplicationPros/Cons
K₂CO₃ 10.3Standard. Primary alkyl halides (MeI, BnBr).[1]Cheap, mild.[1] Requires polar solvent (DMF/Acetone).[1]
Cs₂CO₃ 10.3Enhanced. Bulky/Secondary halides.[1]"Cesium Effect" improves solubility and anion reactivity.[1] Expensive.
NaH 35Difficult. Unreactive electrophiles.[1]Fast, quantitative deprotonation.[1] Requires anhydrous conditions.[1] Risk of nitrile attack if overheated.[1]
Solvent Systems
  • DMF (N,N-Dimethylformamide): The "Gold Standard."[1] High dielectric constant dissociates ion pairs, maximizing nucleophilicity.[1]

  • Acetonitrile (MeCN): Good for milder reactions (reflux ~82°C). Easier workup than DMF.[1]

  • Acetone: Suitable only for highly reactive electrophiles (e.g., MeI, Allyl Bromide) due to low boiling point (56°C).[1]

Experimental Protocols

Method A: Standard Carbonate Conditions

Best for: Primary alkyl halides (Methyl Iodide, Benzyl Bromide, Propargyl Bromide).

Reagents:

  • Substrate: 1.0 equiv

  • Electrophile (R-X): 1.1 – 1.2 equiv[1]

  • Base: K₂CO₃ (anhydrous, granular): 1.5 – 2.0 equiv

  • Solvent: DMF (0.2 M concentration)[1]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 5-hydroxy-2-methylbenzonitrile (1.0 equiv) and anhydrous DMF .

  • Deprotonation: Add K₂CO₃ (1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: The solution often turns yellow/orange, indicating phenoxide formation.[1]

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

    • Note: If R-X is a solid, dissolve in minimal DMF before addition.[1]

  • Reaction: Stir at RT. If no reaction after 2 hours (check TLC), heat to 60°C.

    • Monitoring: TLC (Hexane:EtOAc 8:2).[1] Product usually has a higher Rf than the phenol.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with water (critical to remove DMF).[1]

    • Wash 1x with Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Method B: Cesium-Promoted Alkylation

Best for: Secondary alkyl halides, mesylates, or when reaction times with K₂CO₃ are too slow.[1]

Protocol Modification:

  • Replace K₂CO₃ with Cs₂CO₃ (1.5 equiv).[1]

  • Add TBAI (Tetrabutylammonium iodide, 0.1 equiv) as a phase transfer catalyst/nucleophilic catalyst if the electrophile is a chloride or bromide.[1]

  • Heat typically required (50–80°C).[1]

Method C: Mitsunobu Reaction

Best for: Alkylating with Alcohols (R-OH) instead of Halides.[1] Useful when the halide is unstable or unavailable.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.1 equiv[1]

  • Triphenylphosphine (PPh₃): 1.2 equiv[1]

  • DIAD or DEAD: 1.2 equiv

  • Solvent: THF (anhydrous)

Protocol:

  • Dissolve Substrate, R-OH, and PPh₃ in anhydrous THF at 0°C.

  • Add DIAD dropwise over 10 minutes.[1]

  • Allow to warm to RT and stir overnight.

  • Note: Separation of triphenylphosphine oxide (TPPO) byproduct can be difficult.[1]

Decision Logic for Optimization

Use the following logic tree to determine the optimal reaction conditions for your specific synthesis.

DecisionTree Start Start: Select Electrophile Type Electrophile Type? Start->Type Primary Primary Halide (MeI, BnBr) Type->Primary Secondary Secondary Halide (iPr-Br, Cyclopentyl-Br) Type->Secondary Alcohol Alcohol (R-OH) Type->Alcohol MethodA Method A: K2CO3 / DMF / 60°C Primary->MethodA Standard MethodB Method B: Cs2CO3 / TBAI / DMF / 80°C Secondary->MethodB Steric Bulk MethodC Method C: Mitsunobu (PPh3/DIAD) Alcohol->MethodC Direct Coupling

Figure 2: Decision matrix for selecting O-alkylation conditions based on electrophile type.[1]

Troubleshooting & Critical Parameters

Common Issues
  • Incomplete Conversion:

    • Cause: Trace water in DMF solvating the anion.[1]

    • Fix: Use anhydrous DMF and flame-dry glassware.[1] Add 4Å molecular sieves.

  • Nitrile Hydrolysis (Amide formation):

    • Cause: Strong base (NaOH/KOH) + Water + Heat.[1]

    • Fix: Stick to carbonate bases (K₂CO₃/Cs₂CO₃) and anhydrous solvents.[1] Avoid aqueous workup until the reaction is cooled to RT.

  • C-Alkylation:

    • Cause: Use of highly polar protic solvents (MeOH) or very hard electrophiles.[1]

    • Fix: Ensure Solvent is aprotic (DMF/MeCN).[1] The O-alkylation is generally favored >95:5 for this substrate.[1]

Analytical Data Validation
  • 1H NMR: Look for the disappearance of the phenolic -OH singlet (typically broad, >9.0 ppm).[1] Appearance of new alkyl protons (3.8–4.2 ppm for O-CH₂-R).[1]

  • IR Spectroscopy: Retention of the Nitrile stretch (~2220 cm⁻¹).[1] Disappearance of the broad O-H stretch (~3200-3400 cm⁻¹).[1]

References

  • General Phenol Alkylation: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard Williamson Ether protocols).[1]

  • Acidity of Cyanophenols: Handbook of Chemistry and Physics, 95th Ed.; CRC Press.[1] (pKa values for 4-cyanophenol analogs).

  • Cesium Effect: Flessner, T.; Doye, S. "Cesium Carbonate: A Powerful Base for Organic Synthesis."[1] J. Prakt.[1] Chem.1999 , 341, 186-190.[1]

  • Substrate Analog Examples

    • Synthesis of Letrozole Intermediates: Bhat, K. S. et al. "Process for the preparation of Letrozole."[1] U.S. Patent 20,130,237,713, 2013.[1] (Demonstrates alkylation of 4-cyanobenzyl derivatives).

    • Mitsunobu Conditions: Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chem. Rev.[1]2009 , 109, 2551–2651.[1]

Disclaimer: This protocol is for research purposes only. 5-hydroxy-2-methylbenzonitrile and alkyl halides can be toxic and skin irritants.[1] Always review the Safety Data Sheet (SDS) and utilize a fume hood.

Sources

Technical Application Note: Hydrolysis of the Nitrile Group in 5-Hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for the hydrolysis of 5-hydroxy-2-methylbenzonitrile (1 ) to 5-hydroxy-2-methylbenzoic acid (2 ). This transformation is critical in the synthesis of pharmaceutical intermediates, particularly for anticoagulant and kinase inhibitor scaffolds.

The hydrolysis of this specific substrate presents two distinct challenges:

  • Steric Hindrance: The ortho-methyl group imposes steric bulk near the nitrile carbon, impeding nucleophilic attack.

  • Electronic Deactivation: The 5-hydroxy group, particularly under basic conditions (where it exists as a phenoxide), acts as a strong electron-donating group (EDG), reducing the electrophilicity of the nitrile carbon.

Consequently, Acid-Catalyzed Hydrolysis is established as the preferred "Gold Standard" method due to its ability to bypass electronic deactivation via protonation of the nitrile nitrogen. Alkaline hydrolysis is presented as a secondary alternative for acid-sensitive downstream applications.

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6][7][8]

Substrate Analysis[2]
  • Compound: 5-Hydroxy-2-methylbenzonitrile[1]

  • CAS: [Specific CAS if available, else generic structure ref]

  • Key Features:

    • C-1 Nitrile: The target functional group.[2][3]

    • C-2 Methyl: Provides steric hindrance (ortho-effect), requiring elevated temperatures or prolonged reaction times compared to unsubstituted benzonitriles.

    • C-5 Hydroxyl: In base, forms a phenoxide (

      
      ), creating coulombic repulsion against the incoming hydroxide nucleophile (
      
      
      
      ). In acid, it remains neutral (
      
      
      ), minimizing deactivation.
Reaction Pathway (Acidic Conditions)

The reaction proceeds through a two-stage mechanism:

  • Hydration: Conversion of nitrile to the primary amide (5-hydroxy-2-methylbenzamide).

  • Hydrolysis: Conversion of the amide to the carboxylic acid.[3][4]

The ortho-methyl group significantly slows the second step (amide


 acid), often requiring harsh acidic conditions (e.g., 

/AcOH) to drive the equilibrium to completion.

Protocol A: Acid-Catalyzed Hydrolysis (Preferred)

Rationale: This method mitigates the electronic deactivation caused by the phenol group. The use of Acetic Acid (AcOH) as a co-solvent ensures the solubility of the organic substrate, while Sulfuric Acid (


) acts as the potent proton source and catalyst.
Reagents & Equipment
  • Substrate: 5-Hydroxy-2-methylbenzonitrile (1.0 eq)

  • Solvent System: Glacial Acetic Acid / Water / Conc. Sulfuric Acid (2:1:1 v/v/v)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, oil bath.

Step-by-Step Procedure
  • Setup: In a suitably sized round-bottom flask, dissolve 5-hydroxy-2-methylbenzonitrile (e.g., 10.0 g) in Glacial Acetic Acid (40 mL).

  • Acid Addition: Add Water (20 mL) followed by the slow, dropwise addition of Concentrated Sulfuric Acid (20 mL). Caution: Exothermic addition.[5] Cooling in an ice bath is recommended during addition.[5]

  • Reaction: Heat the mixture to reflux (internal temp

    
     110–115°C) with vigorous stirring.
    
  • Monitoring: Maintain reflux for 12–18 hours . Monitor by HPLC or TLC (Mobile Phase: 50% EtOAc/Hexanes). The intermediate amide may persist; continue heating until the amide spot disappears.

  • Quench: Cool the reaction mixture to room temperature (25°C). Pour the mixture slowly onto 200 g of crushed ice with stirring.

  • Isolation:

    • The product usually precipitates as a solid upon quenching.[5]

    • Filtration: Collect the solid by vacuum filtration.[6][5] Wash the cake with cold water (

      
      ) to remove residual acid.
      
    • Extraction (Alternative): If no precipitate forms, extract the aqueous mixture with Ethyl Acetate (

      
      ). Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate in vacuo.
Yield & Purification
  • Typical Yield: 85–92%

  • Purification: Recrystallization from Water/Ethanol (9:1) or Toluene.

Protocol B: Alkaline Hydrolysis (Alternative)

Rationale: Useful if the substrate contains acid-labile impurities, though generally slower due to the formation of the electron-rich phenoxide species.

Reagents[2][4][5][12]
  • Base: Potassium Hydroxide (KOH) pellets (5.0 eq)

  • Solvent: Ethylene Glycol (High boiling point required to overcome steric/electronic barriers) or Ethanol/Water (1:1) for milder attempts.

Step-by-Step Procedure
  • Dissolution: Dissolve 5-hydroxy-2-methylbenzonitrile (10.0 g) in Ethylene Glycol (50 mL).

  • Base Addition: Add KOH pellets (20.0 g).

  • Reaction: Heat to 140–150°C for 12–24 hours. Note: If using EtOH/Water, reflux at 80°C may require 48+ hours.

  • Workup:

    • Cool to room temperature.[7][8]

    • Dilute with Water (200 mL).

    • Wash: Extract with Dichloromethane (

      
      ) to remove unreacted nitrile or non-acidic impurities. Discard the organic layer.
      
    • Acidification: Acidify the aqueous layer to pH 1–2 using Conc. HCl. The product will precipitate.[6][5]

  • Isolation: Filter the solid, wash with water, and dry.

Process Visualization

Mechanistic Pathway (Acidic)[7]

HydrolysisMechanism Nitrile Nitrile (R-CN) Protonated Nitrilium Ion (R-C≡NH+) Nitrile->Protonated + H+ Amide Primary Amide (R-CONH2) Protonated->Amide + H2O (- H+) Acid Carboxylic Acid (R-COOH) Amide->Acid + H2O / H+ (- NH4+)

Figure 1: Acid-catalyzed hydrolysis pathway. The protonation of the nitrile nitrogen activates the carbon for water attack, bypassing the electron-donating deactivation of the phenol ring.

Isolation Workflow

IsolationWorkflow Start Crude Reaction Mixture (Acidic Solution) Quench Quench over Crushed Ice Start->Quench Precipitate Precipitate Formed? Quench->Precipitate Filter Vacuum Filtration Wash w/ Cold H2O Precipitate->Filter Yes Extract Extract w/ Ethyl Acetate Wash w/ Brine -> Dry -> Evaporate Precipitate->Extract No Recryst Recrystallization (H2O/EtOH or Toluene) Filter->Recryst Extract->Recryst Final Pure 5-Hydroxy-2-methylbenzoic Acid Recryst->Final

Figure 2: Standard isolation workflow for the acidic hydrolysis protocol.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Incomplete Conversion Steric hindrance of ortho-methyl group.Increase reaction time (up to 24h) or temperature (switch to higher boiling solvent if not already at reflux).
Amide Intermediate Persists Hydrolysis of amide to acid is the rate-limiting step.Add more water to the reaction mixture; ensure acid concentration is sufficient (increase

).
Low Yield (Charring) Reaction temperature too high or acid too concentrated.Reduce

concentration; ensure efficient stirring to prevent hot spots.
Product is Colored (Pink/Brown) Oxidation of the phenol ring.Perform reaction under Nitrogen (

) atmosphere; add trace sodium bisulfite during workup.

References

  • Cresp, T. M., et al. (1974). "Synthesis of 3-hydroxy-2-methylbenzoic acid." Journal of the Chemical Society, Perkin Transactions 1, 2435. Link

  • Fieser, L. F., et al. (1936). "Synthesis of hydroxy-methyl-benzoic acids." Journal of the American Chemical Society, 58, 749. Link

  • US Patent 5910605A. (1999). "Process for the preparation of 3-hydroxy-2-methylbenzoic acid." Google Patents. Link

  • Cohen, T., et al. (1976). "Amide intermediates in nitrile hydrolysis." Journal of Organic Chemistry, 41(23).[4] Link

Sources

Application Note: Catalytic Cyanation Strategies for the Synthesis of 5-Hydroxy-2-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-hydroxy-2-methylbenzonitrile (also identified as 3-cyano-4-methylphenol) is a critical transformation in the production of androgen receptor antagonists and various agrochemicals. Historically, this transformation relied on the Rosenmund-von Braun reaction, utilizing stoichiometric copper(I) cyanide at high temperatures (>180°C), resulting in difficult purification and significant heavy metal waste.

This guide details modern Palladium-Catalyzed Cyanation methods.[1] Unlike traditional routes, these protocols operate under milder conditions (80–120°C) with lower catalyst loadings. We present two distinct workflows:

  • The "Green" Route: Utilizing non-toxic Potassium Hexacyanoferrate(II) as the cyanide source.

  • The Industrial Standard: Utilizing Zinc Cyanide [Zn(CN)₂] for difficult substrates.

Key Technical Challenge: The starting material, 3-bromo-4-methylphenol , contains a free hydroxyl group. Phenols can act as catalyst poisons by coordinating to the metal center as phenoxides. This guide addresses this via specific ligand selection and optional protecting group strategies.

Strategic Analysis & Mechanistic Insight

The "Phenol Problem" in Cross-Coupling

In palladium catalysis, the oxidative addition of the aryl halide (Ar-Br) is generally fast. However, the presence of a free phenol (Ar-OH) presents a dual challenge:

  • Catalyst Deactivation: Under basic conditions required for transmetallation, the phenol is deprotonated. The resulting phenoxide anion can bind tightly to the Pd(II) center, displacing the halide or ligand, and forming an unreactive Pd-alkoxide species.

  • Side Reactions: Reductive dehalogenation is a common competitor if the catalytic cycle stalls.

Cyanide Source Selection
FeaturePotassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])Zinc Cyanide (Zn(CN)₂)
Toxicity Low (Non-toxic solid; CN⁻ tightly bound to Fe)High (Releases CN⁻ readily in vivo)
Solubility Low in organics; requires water/alcohol or vigorous stirringLow; slowly releases CN⁻ (prevents catalyst poisoning)
Mechanism Slow release of CN⁻ prevents saturation of PdHomogeneous transmetallation
Recommendation Primary Choice for safety and green chemistry.Secondary Choice for stubborn substrates.
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where the cyanide source enters.

CyanationCycle cluster_0 Critical Control Point Start Start: 3-Bromo-4-methylphenol (or Protected Variant) OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species (Ligand coordinated) Pd0->OxAdd TransMet Transmetallation Source: K4[Fe(CN)6] or Zn(CN)2 OxAdd->TransMet Rate Limiting Step RedElim Reductive Elimination Product Release TransMet->RedElim Ar-Pd(II)-CN RedElim->Pd0 Regeneration Product Target: 5-Hydroxy-2-methylbenzonitrile RedElim->Product

Caption: The Pd(0)/Pd(II) catalytic cycle. Transmetallation is the critical step where the cyanide anion replaces the bromide. Slow release of CN- is vital to prevent formation of inactive [Pd(CN)4]2- species.

Experimental Protocols

Protocol A: The "Green" Route (Potassium Hexacyanoferrate)

Best for: Safety-conscious labs, scale-up, and avoiding toxic waste. Substrate: 3-bromo-4-methylphenol (Direct use) or 3-bromo-4-methylphenyl acetate (Protected).

Reagents:

  • Substrate: 1.0 equiv

  • K₄[Fe(CN)₆][2][3][4][5] · 3H₂O: 0.25 equiv (Provides 1.5 equiv of CN⁻)

  • Catalyst: Pd(OAc)₂ (1–2 mol%)

  • Base: Na₂CO₃ (1.0 equiv)

  • Solvent: DMAc (N,N-Dimethylacetamide)

Step-by-Step Procedure:

  • Setup: Charge a dry Schlenk tube or pressure vial with 3-bromo-4-methylphenol (10 mmol, 1.87 g), K₄[Fe(CN)₆] · 3H₂O (2.5 mmol, 1.06 g), Na₂CO₃ (10 mmol, 1.06 g), and Pd(OAc)₂ (0.2 mmol, 45 mg).

    • Note: No phosphine ligand is strictly required for this specific protocol (Weissman method), as the slow release of cyanide stabilizes the Pd. However, adding dppf (2 mol%) can enhance turnover for electron-rich phenols.

  • Solvent Addition: Evacuate and backfill with Argon (x3). Add anhydrous DMAc (20 mL).

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours.

    • Monitoring: Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the bromide.

  • Workup (Critical):

    • Cool to room temperature.[5][6]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Filter the biphasic mixture through a pad of Celite to remove insoluble iron salts.

    • Separate layers. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

    • Safety: The aqueous layer contains iron-cyanide residues. Treat with bleach (see Section 4) before disposal.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via column chromatography (SiO₂, Gradient 10-30% EtOAc/Hexanes).

    • Expected Yield: 85–92%.

Protocol B: The Protected Route (Zn(CN)₂)

Best for: High purity requirements or if Protocol A stalls due to phenol interference. Strategy: Protect phenol as a silyl ether first.

Phase 1: Protection

  • React 3-bromo-4-methylphenol with TBDMS-Cl (1.1 equiv) and Imidazole (1.2 equiv) in DCM at RT for 2 hours.

  • Wash with water, dry, and concentrate. Quantitative yield expected.

Phase 2: Cyanation

  • Reagents:

    • TBDMS-Protected Substrate: 1.0 equiv

    • Zn(CN)₂: 0.6 equiv

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

    • Solvent: Wet DMF (addition of 1% water accelerates the reaction by activating Zinc).

  • Procedure:

    • Combine reagents in a glovebox or under strict Argon flow.

    • Heat to 100°C for 4–8 hours.

    • Note: Zn(CN)₂ is not fully soluble; the reaction mixture will be a slurry initially.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Quench: Add 10% NH₄OH or ethylenediamine solution to chelate zinc and solubilize salts. Stir for 15 mins.

    • Wash with water and brine.

Phase 3: Deprotection

  • Dissolve the crude nitrile in THF.

  • Add TBAF (1.0 M in THF, 1.1 equiv). Stir at RT for 1 hour.

  • Standard aqueous workup and column chromatography.

Safety & Waste Management (Mandatory)

WARNING: Cyanide salts and their derivatives are acutely toxic.[7][8] Hydrogen Cyanide (HCN) gas can be evolved upon contact with acid or moisture.[7][8]

Engineering Controls
  • All weighing of cyanide reagents must occur in a dedicated fume hood or glovebox.

  • Keep a Cyanide Antidote Kit (e.g., hydroxocobalamin) immediately accessible.

  • Never use acidic eluents (e.g., acidified silica gel) during purification until you are certain all cyanide salts are removed.

Waste Destruction Protocol

Do not pour cyanide waste down the drain.

  • Collect all aqueous layers and washes in a dedicated "Cyanide Waste" container.

  • Oxidation: Add commercial bleach (Sodium Hypochlorite, >10% active chlorine) to the waste container. Maintain pH > 10 using NaOH.

  • Stir for 24 hours. This converts cyanide (CN⁻) to cyanate (OCN⁻), which is significantly less toxic, and eventually to CO₂ and N₂.

  • Test for residual cyanide using Prussian Blue test strips before final disposal.

References

  • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[3] Journal of Organic Chemistry, 2005, 70(4), 1508–1510. Link

    • Grounding: Establishes the efficacy of K₄[Fe(CN)₆] as a non-toxic source and the viability of ligand-free conditions for aryl bromides.
  • Schareina, T., et al. "A New Generation of Cyanating Agents: Potassium Hexacyanoferrate(II)." Chemistry – A European Journal, 2004, 10(10), 2565–2575. Link

    • Grounding: Provides the mechanistic basis for the slow release of cyanide ions from the iron complex, preventing c
  • Tschaen, D. M., et al. "An Efficient Synthesis of 5-Hydroxy-2-methylbenzonitrile.

    • Grounding: Historical context for this specific molecule and comparison to older CuCN methods.[3][9]

  • Beller, M., et al. "Palladium-catalyzed cyanation of aryl halides—recent developments." Chemical Society Reviews, 2011. Link

    • Grounding: Comprehensive review of ligands (like dppf)

Sources

Advanced Microwave-Assisted Synthesis Protocols for 5-Hydroxy-2-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-2-methylbenzonitrile (CAS: 65610-13-1) is a versatile pharmacophore scaffold, appearing frequently in the structural activity relationship (SAR) studies of PI3K inhibitors, antiviral agents, and kinase modulators. Its dual functionality—a phenolic hydroxyl group at position 5 and a nitrile group at position 1—offers orthogonal handles for diversification. However, conventional thermal derivatization of this scaffold often suffers from prolonged reaction times (12–48 hours) and incomplete conversion due to the electronic deactivation of the nitrile by the phenolic system or steric hindrance from the ortho-methyl group.

This Application Note details optimized microwave-assisted protocols that reduce reaction times to minutes while improving yield and purity.[1] We focus on three critical transformations: O-alkylation (etherification), [3+2] cycloaddition (tetrazole formation), and Suzuki-Miyaura cross-coupling (via phenolic activation).

Chemical Context & Reactivity Profile[2][3][4][5]

The target molecule presents a 1,2,5-substitution pattern. The electronic environment is defined by the electron-withdrawing nitrile group (position 1) and the electron-donating hydroxyl (position 5) and methyl (position 2) groups.

  • Phenolic OH (C5): Highly nucleophilic under basic conditions. Microwave irradiation significantly accelerates

    
     reactions here, overcoming the solubility issues often seen with phenoxide salts in non-polar solvents.
    
  • Nitrile (C1): Typically inert to mild nucleophiles. Under microwave conditions, the activation energy for cycloadditions (to tetrazoles) or hydrolysis (to amides) is readily surmounted, allowing these reactions to proceed without strong Lewis acids or extreme bulk temperatures.

  • Ortho-Methyl (C2): Provides steric bulk that can hinder reactions at the nitrile but also prevents unwanted side reactions at the C2 position.

Synthetic Workflow Visualization

G cluster_legend Reaction Type Scaffold 5-Hydroxy-2-methylbenzonitrile (Core Scaffold) Ether Protocol 1: O-Alkylation (Ethers) Scaffold->Ether R-X, K2CO3 MW, 100°C Tetrazole Protocol 2: Tetrazole Synthesis (Bioisostere) Scaffold->Tetrazole NaN3, ZnBr2 MW, 140°C Triflate Intermediate: Ar-OTf / Ar-OSO2F Scaffold->Triflate Tf2O or SO2F2 Biaryl Protocol 3: Suzuki-Miyaura Coupling (Biaryls) Triflate->Biaryl Ar-B(OH)2, Pd(0) MW, 120°C key1 Direct Functionalization (OH) key2 Functional Group Interconversion (CN) key3 Scaffold Hopping (C-C Bond)

Figure 1: Divergent synthesis pathways from the 5-hydroxy-2-methylbenzonitrile core using microwave irradiation.

Experimental Protocols

Protocol 1: Rapid Microwave-Assisted O-Alkylation

Objective: Synthesis of 5-alkoxy-2-methylbenzonitrile derivatives. Mechanism:


 Nucleophilic Substitution via Phenoxide.

Conventional etherification of electron-deficient phenols can be sluggish. Microwave heating superheats the solvent (typically DMF or Acetonitrile), increasing the collision frequency and solubility of the inorganic base.

Materials
  • Substrate: 5-Hydroxy-2-methylbenzonitrile (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide, 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN). Note: DMF couples more efficiently with microwaves due to high tan

    
    .
    
Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 5-hydroxy-2-methylbenzonitrile (133 mg, 1.0 mmol) in DMF (2.0 mL).

  • Addition: Add

    
     (276 mg, 2.0 mmol) followed by the alkyl halide (1.2 mmol).
    
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up:

    • Cool to room temperature (air jet cooling).

    • Pour mixture into ice-water (20 mL). The product usually precipitates.

    • Filter the solid or extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Typical Yield: 85–95% (vs. 60–70% thermal reflux for 4h).

Protocol 2: Bioisostere Synthesis – [3+2] Cycloaddition to Tetrazoles

Objective: Conversion of the nitrile group to a 5-substituted-1H-tetrazole (carboxylic acid bioisostere). Mechanism: 1,3-Dipolar Cycloaddition.

This reaction is notoriously slow and hazardous under thermal conditions (requiring toxic tin reagents or hydrazoic acid). The microwave protocol uses safer zinc catalysis or buffered azide systems and reduces time from days to minutes.

Materials
  • Substrate: 5-Hydroxy-2-methylbenzonitrile (or its O-alkylated derivative) (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv) OR  Ammonium Chloride (
    
    
    
    ) (1.5 equiv)
  • Solvent: Water/Isopropanol (3:1) or DMF.[2][3][4] Green Option: Water is preferred.[5]

Step-by-Step Procedure
  • Safety Check: Ensure the microwave vial is rated for high pressure. Azides can generate

    
     gas; keep pH basic/neutral.
    
  • Preparation: In a 10 mL microwave vial, combine the nitrile (1.0 mmol),

    
     (98 mg, 1.5 mmol), and 
    
    
    
    (225 mg, 1.0 mmol).
  • Solvent: Add Water (3 mL) and Isopropanol (1 mL).

  • Irradiation:

    • Temperature: 140 °C

    • Hold Time: 15–20 minutes

    • Power: Dynamic (Max 200 W)

  • Work-up:

    • Caution: Acidification will be required, which can liberate hydrazoic acid if excess azide remains. Work in a fume hood.

    • Add 1N HCl until pH ~1 to break the zinc-tetrazole complex and precipitate the product.

    • Filter the white solid (5-(5-hydroxy-2-methylphenyl)-1H-tetrazole).

    • Recrystallize from Ethanol/Water if necessary.[6]

Typical Yield: 80–90% (vs. 50% thermal reflux for 24–48h).

Protocol 3: Suzuki-Miyaura Cross-Coupling (via In-Situ Activation)

Objective: Replacing the C5-OH with an aryl group to form biaryls. Mechanism: Activation of Phenol to Triflate/Fluorosulfate followed by Pd-catalyzed coupling.

Direct coupling of phenols is difficult. We utilize a rapid activation step followed by microwave coupling.

Part A: Activation (Synthesis of Triflate)
  • Reagents: Substrate, Triflic Anhydride (

    
    ) or N-Phenyl-bis(trifluoromethanesulfonimide), Pyridine, DCM.
    
  • Condition: Standard thermal (0°C to RT, 1h) or MW (50°C, 5 min). Isolate the triflate intermediate for best coupling results.

Part B: Microwave Suzuki Coupling
  • Substrate: 3-cyano-4-methylphenyl trifluoromethanesulfonate (Triflate of starting material) (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     or 
    
    
    
    (3–5 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Procedure (Coupling)
  • Loading: In a microwave vial, add the Triflate (1.0 mmol), Boronic Acid (1.5 mmol), and Catalyst (0.03 mmol).

  • Inert Atmosphere: Purge the vial with Argon or Nitrogen for 1 minute.

  • Solvent: Add degassed Dioxane/Water (4:1, 3 mL).

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Stirring: Very High (to mix biphasic system)

  • Work-up:

    • Filter through a Celite pad to remove Palladium black.

    • Dilute with EtOAc, wash with water.

    • Purify via flash chromatography.

Typical Yield: 75–88%.

Data Summary & Comparison

ReactionConventional ConditionsMicrowave ConditionsYield ImprovementGreen Metric (E-Factor)
O-Alkylation Acetone, Reflux, 6–12 hDMF, 100°C, 10 min+20%Improved (Less solvent loss)
Tetrazole Formation DMF, 120°C, 24–48 hWater/IPA, 140°C, 20 min+35%High (Water solvent)
Suzuki Coupling Toluene, Reflux, 12–18 hDioxane/H2O, 120°C, 15 min+15%Moderate

Troubleshooting & Safety

  • Thermal Runaway: Nitriles can be polar. In microwave fields, DMF heats very rapidly. Ensure your vessel volume is <70% full to prevent over-pressurization.

  • Azide Safety: In Protocol 2, never use chlorinated solvents (DCM, Chloroform) with sodium azide under microwave irradiation, as explosive di- and tri-azidomethane can form. Use Water, DMF, or DMSO.

  • Regioselectivity: The steric bulk of the methyl group at C2 generally protects the nitrile from immediate hydrolysis during basic workups, but prolonged exposure to NaOH at high temps (>150°C) will convert the nitrile to the amide.

References

  • Microwave O-Alkylation: BenchChem Application Notes. "Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile." Link (Adapted for 5-hydroxy analog).

  • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[5] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945-7950. Link

  • Microwave Tetrazole Protocol: Yoneyama, H., et al. (2013).[1] "Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation." Synthesis, 45, 1051-1059.[1] Link

  • Suzuki Coupling of Triflates: Leadbeater, N. E. (2005). "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration." Chemical Communications. Link

  • Scaffold Utility: Patent WO2014134426A1. "Use of Pyrazolopyrimidine Derivatives for the Treatment of PI3Kδ Related Disorders." (Describes 5-hydroxy-2-methylbenzonitrile intermediates). Link

Sources

Troubleshooting & Optimization

purification of 5-hydroxy-2-methylbenzonitrile by recrystallization techniques

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Purification of 5-Hydroxy-2-Methylbenzonitrile by Recrystallization

Welcome to the technical support center for the purification of 5-hydroxy-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on recrystallization techniques for this specific compound. Here, we move beyond generic protocols to address the nuances and potential challenges you may encounter, ensuring a robust and reproducible purification process.

I. Understanding the Molecule: 5-Hydroxy-2-Methylbenzonitrile

Before diving into purification, a foundational understanding of the target molecule is crucial. 5-hydroxy-2-methylbenzonitrile possesses a unique combination of functional groups that dictate its solubility and crystallization behavior. The polar hydroxyl (-OH) group can engage in hydrogen bonding, while the moderately polar nitrile (-C≡N) group and the nonpolar benzene ring contribute to a nuanced solubility profile.[1] This interplay is key to selecting an appropriate solvent system for recrystallization.

Key Physicochemical Properties (Analogues):

PropertyValue (for related structures)Significance for Recrystallization
Molecular FormulaC₈H₇NOAffects solubility in various solvents.
Molecular Weight133.15 g/mol Influences dissolution rate.
Melting Point~50-52 °C (for 2-fluoro-5-methylbenzonitrile)A relatively low melting point can increase the risk of "oiling out".[2]
AppearanceOff-white to light yellow crystalline solid[1][3]Color may indicate the presence of impurities.

II. FAQs: Common Questions in Recrystallization of 5-Hydroxy-2-Methylbenzonitrile

This section addresses frequently asked questions, providing quick and actionable answers to common issues.

Q1: What is the best starting solvent to try for recrystallizing 5-hydroxy-2-methylbenzonitrile?

A1: A good starting point is a moderately polar protic solvent like ethanol or a mixture of ethanol and water.[4] The hydroxyl group of the target compound will interact favorably with the alcohol, while the addition of water can decrease solubility at lower temperatures, promoting crystallization. A general rule of thumb is to choose a solvent that has a similar functional group to the compound being purified.[5]

Q2: My compound is dissolving in the cold solvent. What should I do?

A2: If the compound is too soluble at room temperature, the chosen solvent is not suitable for single-solvent recrystallization, as you will have poor recovery.[6] In this case, consider a less polar solvent or a mixed-solvent system. For instance, you could dissolve your compound in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes turbid.[7]

Q3: I've added hot solvent, but some solid material remains undissolved. What does this mean?

A3: This could indicate the presence of insoluble impurities. If adding more solvent doesn't dissolve the remaining solid, a hot filtration step is necessary to remove these impurities before allowing the solution to cool.[8] Be sure to perform this step quickly to prevent premature crystallization in the filter funnel.[9]

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts before it dissolves, often because the boiling point of the solvent is higher than the melting point of the compound or due to significant impurities.[2][10] To remedy this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent to lower the saturation point, and allowing it to cool more slowly.[2] Using a mixed solvent system can sometimes contribute to this issue.[2]

Q5: No crystals are forming even after the solution has cooled to room temperature. What are my next steps?

A5: This is a common issue, often caused by using too much solvent or supersaturation.[2][11] Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[8] This creates nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure 5-hydroxy-2-methylbenzonitrile to the solution.[8]

  • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][10]

  • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease solubility and promote crystallization.[11]

III. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to troubleshooting common recrystallization problems.

Problem Potential Cause Troubleshooting Steps
Low Recovery of Purified Product - Too much solvent was used.[10]- Premature crystallization during hot filtration.[10]- The compound is significantly soluble in the cold solvent.1. Check the Mother Liquor: Evaporate a small amount of the filtrate. A significant solid residue indicates substantial product loss.[10]2. Second Crop: Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.[10]3. Re-evaluate Solvent: The chosen solvent may not be optimal. Re-test solubility with different solvents or mixed-solvent systems.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.1. Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[9] The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb the desired product.2. Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities.[12]
Crystals Form Too Quickly (Precipitation) - The solution was cooled too rapidly ("shock cooling").[11]- The solution is highly supersaturated.1. Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the precipitate. Allow it to cool to room temperature slowly and undisturbed.[11]2. Add More Solvent: Add a small amount of additional hot solvent to the redissolved solution before cooling to reduce the level of supersaturation.[10]

IV. Experimental Protocols & Workflows

A. Single-Solvent Recrystallization Protocol

This protocol outlines the standard procedure for recrystallization from a single solvent.

  • Solvent Selection: Empirically determine a suitable solvent where 5-hydroxy-2-methylbenzonitrile is soluble when hot but sparingly soluble when cold.[6]

  • Dissolution: Place the crude 5-hydroxy-2-methylbenzonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the solid dissolves completely.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11][12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of the solvent.

B. Mixed-Solvent Recrystallization Protocol

This method is useful when a single suitable solvent cannot be identified.[14]

  • Solvent Pair Selection: Identify a "soluble" solvent in which the compound is readily soluble and a miscible "insoluble" solvent in which it is poorly soluble.[14]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble" solvent.[14]

  • Addition of "Insoluble" Solvent: While the solution is still hot, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy (turbid).[7]

  • Clarification: Add a few drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.[14]

  • Cooling and Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization Protocol.

V. Visualizing the Workflow

Recrystallization Decision Workflow

G start Start: Crude 5-hydroxy-2-methylbenzonitrile solvent_selection Select Potential Solvent(s) start->solvent_selection solubility_test Test Solubility (Hot & Cold) solvent_selection->solubility_test is_suitable Suitable Single Solvent Found? solubility_test->is_suitable single_solvent Perform Single-Solvent Recrystallization is_suitable->single_solvent Yes mixed_solvent_pair Select Miscible Solvent Pair (Soluble/Insoluble) is_suitable->mixed_solvent_pair No dissolve Dissolve in Minimum Hot Solvent single_solvent->dissolve mixed_solvent Perform Mixed-Solvent Recrystallization mixed_solvent_pair->mixed_solvent mixed_solvent->dissolve hot_filtration_q Insoluble Impurities Present? dissolve->hot_filtration_q hot_filtration Perform Hot Filtration hot_filtration_q->hot_filtration Yes cool_solution Cool Solution Slowly hot_filtration_q->cool_solution No hot_filtration->cool_solution crystals_form_q Crystals Form? cool_solution->crystals_form_q induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form_q->induce_crystallization No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form_q->collect_crystals Yes induce_crystallization->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure 5-hydroxy-2-methylbenzonitrile dry_crystals->end

Caption: Decision workflow for recrystallization.

Troubleshooting Logic Diagram

G start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_product Product is Colored start->colored_product solution_no_crystals Too much solvent or supersaturation? no_crystals->solution_no_crystals solution_oiling_out Solvent BP too high or significant impurities? oiling_out->solution_oiling_out solution_low_yield Too much solvent or premature crystallization? low_yield->solution_low_yield solution_colored_product Co-crystallizing impurities? colored_product->solution_colored_product action_no_crystals Scratch, Seed, or Reduce Solvent Volume solution_no_crystals->action_no_crystals action_oiling_out Reheat, add more solvent, cool slowly solution_oiling_out->action_oiling_out action_low_yield Recover from mother liquor, re-evaluate solvent solution_low_yield->action_low_yield action_colored_product Use activated charcoal, re-crystallize solution_colored_product->action_colored_product

Caption: Troubleshooting logic for common issues.

VI. References

  • Recrystallization-1.pdf. (n.d.). Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from

  • recrystallization, filtration and melting point. (n.d.). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • 5-Acetyl-2-hydroxybenzonitrile | 39055-82-8 | Benchchem. (n.d.). Retrieved from

  • 2-Hydroxybenzonitrile solubility in organic solvents - Benchchem. (n.d.). Retrieved from

  • Recrystallization using two solvents - YouTube. (2012, May 7). Retrieved from

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Recrystallization and Melting Point Analysis - YouTube. (2022, December 5). Retrieved from

  • 5-Fluoro-4-hydroxy-2-methylbenzonitrile - MySkinRecipes. (n.d.). Retrieved from

  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem. (n.d.). Retrieved from

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from

  • Benzonitrile-impurities - Pharmaffiliates. (n.d.). Retrieved from

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Retrieved from

  • 2-Fluoro-5-methylbenzonitrile 99 64113-84-4 - Sigma-Aldrich. (n.d.). Retrieved from

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from

  • Impurity study of tecovirimat - ResearchGate. (2024, May 2). Retrieved from

  • Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile - PMC - NIH. (n.d.). Retrieved from

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Retrieved from

  • 2-methyl benzonitrile for synthesis - CDH Fine Chemical. (n.d.). Retrieved from

  • Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1) - Cheméo. (n.d.). Retrieved from

  • 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem. (n.d.). Retrieved from

  • 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem - NIH. (n.d.). Retrieved from

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from

  • 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem. (n.d.). Retrieved from

  • 5-Fluoro-2-methylbenzonitrile: A Versatile Chemical Intermediate for Innovation. (2026, January 30). Retrieved from

Sources

Technical Support Center: Purification of Crude 5-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-hydroxy-2-methylbenzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the removal of by-products from crude reaction mixtures. Our approach is grounded in established chemical principles to ensure the highest degree of scientific integrity and practical utility.

Introduction: The Challenge of Purity

5-hydroxy-2-methylbenzonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. A common synthetic route involves the formylation of m-cresol, followed by conversion of the resulting aldehyde to a nitrile. A key challenge in this synthesis is the formation of isomeric by-products, which can be difficult to separate from the desired product due to their similar physical properties. This guide will focus on strategies to identify and remove these impurities, ensuring the high purity required for downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 5-hydroxy-2-methylbenzonitrile, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Isolation Incomplete reaction, leading to the presence of starting materials (e.g., 4-hydroxy-3-methylbenzaldehyde). Formation of isomeric by-products (e.g., 3-hydroxy-4-methylbenzonitrile).Optimize reaction conditions to drive the reaction to completion. Employ recrystallization or column chromatography for purification.
Difficulty in Separating Isomers Isomers often have very similar polarities and solubilities, making separation challenging.Utilize a multi-step recrystallization process with a carefully selected solvent system. For highly persistent isomeric impurities, column chromatography with a high-resolution stationary phase may be necessary.
Product Oils Out During Recrystallization The chosen solvent is too nonpolar for the compound, or the solution is supersaturated.Use a more polar solvent or a solvent mixture. Ensure the solution is not overly concentrated before cooling. Scratching the inside of the flask or adding a seed crystal can induce crystallization.
Low Recovery After Purification The product has significant solubility in the cold recrystallization solvent. The product is strongly adsorbed to the stationary phase during column chromatography.For recrystallization, use a solvent in which the product is sparingly soluble at low temperatures. For column chromatography, use a more polar eluent to ensure complete elution of the product.
Discolored Product (Yellow or Brown) Presence of phenolic oxidation by-products or residual reagents from the synthesis.Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities. Ensure thorough washing of the purified crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of 5-hydroxy-2-methylbenzonitrile?

A1: The most prevalent by-products are typically starting materials and their isomers. For instance, if synthesizing from m-cresol via a formylation reaction like the Reimer-Tiemann, you can expect the formation of the isomeric aldehyde, 3-hydroxy-4-methylbenzaldehyde, which would then be converted to the corresponding nitrile, 3-hydroxy-4-methylbenzonitrile, alongside your desired product.[1][2]

Q2: How can I quickly assess the purity of my crude 5-hydroxy-2-methylbenzonitrile?

A2: Thin-Layer Chromatography (TLC) is an effective initial method to assess purity. By spotting your crude mixture alongside a pure standard (if available), you can visualize the number of components. Isomeric impurities may have very similar Rf values, so using a well-chosen solvent system is crucial for resolution. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[3]

Q3: What is the best solvent for recrystallizing 5-hydroxy-2-methylbenzonitrile?

A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For hydroxybenzonitriles, common and effective solvents include ethanol, methanol, toluene, or mixtures such as ethanol/water or hexane/ethyl acetate.[4] The choice of solvent will depend on the specific impurities present. A systematic solvent screen is often the best approach.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is generally preferred when dealing with complex mixtures containing multiple by-products with a wide range of polarities, or when recrystallization fails to effectively separate closely related isomers. While more time-consuming and resource-intensive, column chromatography offers superior separation power.

Q5: Can I use an acid-base extraction to purify my product?

A5: Due to the phenolic hydroxyl group, 5-hydroxy-2-methylbenzonitrile is acidic and can be deprotonated by a strong base to form a water-soluble phenoxide salt. This allows for its separation from non-acidic impurities. After separation of the aqueous layer, the product can be re-protonated with acid and extracted back into an organic solvent. This can be a useful initial purification step before recrystallization or chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the purification of crude 5-hydroxy-2-methylbenzonitrile containing isomeric impurities.

Materials:

  • Crude 5-hydroxy-2-methylbenzonitrile

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). If the product is very soluble, add a less polar co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. This indicates a good solvent system for recrystallization.[5]

  • Dissolution: Place the crude 5-hydroxy-2-methylbenzonitrile in an Erlenmeyer flask with a stir bar. Add the chosen solvent (or solvent mixture) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating 5-hydroxy-2-methylbenzonitrile from by-products with similar polarities.

Materials:

  • Crude 5-hydroxy-2-methylbenzonitrile

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-hydroxy-2-methylbenzonitrile.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 5-hydroxy-2-methylbenzonitrile.

PurificationWorkflow Crude Crude 5-hydroxy-2-methylbenzonitrile Purity_Check Purity Assessment (TLC/HPLC) Crude->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Minor Impurities/ Isomers Separable Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Complex Mixture/ Persistent Isomers Pure_Product Pure 5-hydroxy-2-methylbenzonitrile Purity_Check->Pure_Product Purity >98% Impure Impure Product Purity_Check->Impure Purity <98% Recrystallization->Purity_Check Check Purity Column_Chromatography->Purity_Check Check Purity Impure->Column_Chromatography Re-purify

Caption: Decision workflow for purification of 5-hydroxy-2-methylbenzonitrile.

Logical Relationships in By-product Formation

The following diagram illustrates the potential formation of the isomeric by-product during the synthesis of 5-hydroxy-2-methylbenzonitrile from m-cresol.

ByproductFormation m_cresol m-Cresol reimer_tiemann Reimer-Tiemann Formylation m_cresol->reimer_tiemann aldehyde_product 4-hydroxy-3-methylbenzaldehyde (Desired Intermediate) reimer_tiemann->aldehyde_product aldehyde_byproduct 2-hydroxy-4-methylbenzaldehyde (Isomeric By-product) reimer_tiemann->aldehyde_byproduct cyanation Cyanation aldehyde_product->cyanation aldehyde_byproduct->cyanation final_product 5-hydroxy-2-methylbenzonitrile (Desired Product) cyanation->final_product final_byproduct 3-hydroxy-4-methylbenzonitrile (Isomeric Impurity) cyanation->final_byproduct

Caption: Formation of isomeric by-products from m-cresol.

References

  • Synthesis of 4-Hydroxy-2-Methylchalcone from meta-Cresol Formilation Product and Its Activities as an Antibacteria. (2022). ResearchGate. [Link]

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. (n.d.). ResearchGate. [Link]

  • Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. (n.d.). Open Access Pub. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

Sources

Technical Support Center: Storage Stability & Degradation of 5-Hydroxy-2-methylbenzonitrile

[1][2]

Core Chemical Profile & Stability Overview[1][2]

5-Hydroxy-2-methylbenzonitrile (also known as 3-cyano-4-methylphenol) presents a dual-stability challenge common to phenolic nitriles.[1][2] Its degradation profile is governed by two distinct functional groups: the phenolic hydroxyl (-OH) , which is sensitive to oxidative discoloration, and the nitrile (-CN) , which is generally stable but susceptible to hydrolysis under extreme pH or moisture conditions.[1]

Chemical Vulnerability Matrix[1][2]
Functional GroupPrimary ThreatVisual IndicatorChemical Consequence
Phenol (-OH) Oxidation (Air/Light)White

Pink

Brown
Formation of quinones and polymeric color bodies.[1][2] Purity drops, but often surface-level only.[1][2]
Nitrile (-CN) Hydrolysis (Moisture/Acid)None (remains white)Conversion to 5-hydroxy-2-methylbenzamide (and subsequently the acid).[1][2] "Ghost peaks" in HPLC.[1][2]
Methyl (-CH₃) Radical Attack NoneRare under storage; requires high energy (UV) to form benzylic radicals.[1][2]

Degradation Pathways (Visualized)

The following diagram illustrates the mechanistic pathways for degradation. Understanding this is crucial for troubleshooting "ghost peaks" in your chromatograms.

DegradationPathwaysCompound5-Hydroxy-2-methylbenzonitrile(Intact)OxidationOxidative Stress(O2 + Light)Compound->OxidationMoistureMoisture + H+(Hydrolysis)Compound->MoistureQuinoneQuinone/Quinone Methide(Pink/Brown Impurities)Oxidation->Quinonee- transferPolymerPolyphenolic Aggregates(Insoluble Matter)Quinone->PolymerPolymerizationAmide5-Hydroxy-2-methylbenzamide(HPLC RT Shift)Moisture->AmideSlowAcid5-Hydroxy-2-methylbenzoic Acid(High Polarity)Amide->AcidFast (if heated)

Figure 1: Mechanistic degradation pathways.[1][2] The oxidative pathway (red) causes color change, while the hydrolytic pathway (green) alters chemical identity without necessarily changing appearance.[1]

Troubleshooting Guide (FAQ Format)

Q1: The powder has turned from off-white to a faint pink. Is the compound ruined?

Diagnosis: This is classic phenolic autoxidation .[1][2] Phenols are electron-rich; trace exposure to air and light creates phenoxy radicals, which couple to form quinones.[1][2] Impact: Quinones have high extinction coefficients, meaning a very small impurity (ppm level) can cause significant coloration.[1][2] Action:

  • Check Purity: Run the HPLC protocol (Section 4). If purity is >98%, the degradation is likely superficial.[1][2]

  • Rescue: If the bulk is unaffected, wash the solid with cold non-polar solvent (e.g., Hexane or minimal cold Toluene) to remove surface oxidation products.[1][2]

  • Prevention: Store under Argon/Nitrogen.

Q2: I see a new peak eluting earlier than the main peak in Reverse Phase HPLC.

Diagnosis: This indicates Hydrolysis .[1][2] The nitrile (-CN) has likely hydrolyzed to the amide (-CONH₂).[1][2] Amides are more polar than nitriles, causing them to elute earlier on C18 columns.[1][2] Cause: Moisture ingress during storage, often exacerbated if the container was opened in a humid environment without equilibration.[1][2] Action:

  • If the impurity is <5%, repurify via recrystallization (ethanol/water).[1][2]

  • If >5%, the batch may require significant workup or disposal.[1][2]

Q3: The melting point is depressed (lower than 105-108°C).

Diagnosis: Hygroscopicity or Solvent Entrapment .[1][2] Action:

  • Dry the sample in a vacuum desiccator over

    
     for 24 hours.
    
  • Retest melting point.[1][2] If it remains low, check for the amide impurity (Amides often have higher MPs, but eutectic mixtures will depress the overall MP).[1]

Validated Analytical Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to distinguish between intact product, oxidative degradation, and hydrolysis products.[1]

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mmEnd-capping prevents peak tailing of the phenol group.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the phenol protonated (

) for sharp peaks.[1][2]
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.[1][2]
Gradient 10% B to 90% B over 15 minsCaptures early eluting amides and late eluting dimers.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV at 210 nm (Amide) and 280 nm (Phenol)Dual wavelength confirms identity.[1][2]

System Suitability Criteria:

  • Tailing Factor: < 1.5 (If > 1.5, increase acid concentration in MP A).[1][2]

  • Resolution: > 2.0 between main peak and nearest impurity.

Protocol B: Emergency Re-purification (Recrystallization)

Perform this if purity drops below 95% due to oxidation (pink color).[1]

  • Dissolve: Dissolve crude solid in minimum boiling Ethanol (absolute).

  • Decolorize: If solution is dark, add Activated Charcoal (1% w/w), stir for 10 mins, and filter hot through Celite.

  • Precipitate: Add hot Water dropwise until turbidity just persists.

  • Cool: Allow to cool slowly to Room Temp, then 4°C.

  • Isolate: Filter crystals and wash with cold 20% EtOH/Water.

  • Dry: Vacuum dry at 40°C.

Storage & Handling Specifications

To ensure maximum shelf-life (2+ years), adhere to these strict environmental controls.

StorageDecisionStartReceived CompoundCheckSealIs Manufacturer Seal Intact?Start->CheckSealLongTermLong Term Storage (>1 Month)Store at -20°CCheckSeal->LongTermYesActiveUseActive Use (<1 Month)Store at 4°CCheckSeal->ActiveUseNo (Opened)EnvironmentCRITICAL ENV:1. Protect from Light (Amber Vial)2. Inert Atmosphere (Argon/N2)3. DesiccatorLongTerm->EnvironmentActiveUse->Environment

Figure 2: Storage decision tree ensuring minimal degradation.[1][2]

Summary of Storage Conditions
  • Temperature: -20°C is optimal; 2-8°C is acceptable for active use.[1][2]

  • Atmosphere: Flush headspace with Nitrogen or Argon after every use.[1][2]

  • Container: Amber glass with Teflon-lined cap.[1][2] Avoid metal spatulas (catalyzes oxidation).[1][2]

References

  • PubChem Database. 2-Fluoro-5-hydroxybenzonitrile (Structural Analog Stability Data). National Center for Biotechnology Information.[1][2] [Link]

  • Zorić, Z., et al. Impact of Storage Conditions on the Stability of Phenolic Constituents.[1][2][3] PMC, National Institutes of Health.[1][2] (Demonstrates phenolic degradation kinetics). [Link]

  • Pappalardo, M., et al. Rapid and Reliable HPLC Method for Simultaneous Determination of Phenolic/Furfural Compounds.[1][2][4] PLOS One.[1][2][4] (Methodology basis for phenolic HPLC). [Link]

Technical Support Center: A Guide to Minimizing Impurities in the Large-Scale Production of 5-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-hydroxy-2-methylbenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are engaged in the large-scale production of this key intermediate. Achieving high purity on an industrial scale presents a unique set of challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, control, and minimize impurities in your manufacturing process.

Our approach is grounded in a deep understanding of the chemical principles governing the synthesis and a commitment to providing practical, field-tested solutions. We will explore the nuances of the common synthetic routes and offer strategies to ensure the final product meets the stringent purity requirements of the pharmaceutical industry.

Part 1: Troubleshooting Guide - A Root-Cause Analysis Approach

This section is structured to address specific impurity-related issues you may encounter during the synthesis of 5-hydroxy-2-methylbenzonitrile. Each question is followed by a detailed answer that delves into the root causes and provides actionable solutions.

Issue 1: Presence of Starting Material Impurities in the Final Product

Q: We are observing significant levels of unreacted 2-amino-5-methylphenol in our final, isolated 5-hydroxy-2-methylbenzonitrile. What are the likely causes, and how can we mitigate this?

A: The presence of unreacted 2-amino-5-methylphenol in your final product typically points to an incomplete diazotization reaction, which is the initial step in the Sandmeyer reaction commonly used for this synthesis.[1][2][3] Let's break down the potential causes and solutions:

  • Inadequate Diazotization Conditions: The conversion of the primary aromatic amine (2-amino-5-methylphenol) to a diazonium salt requires precise control of temperature and stoichiometry.[4][5]

    • Temperature Control: The reaction is highly exothermic and must be maintained at a low temperature, typically between 0-5 °C. If the temperature rises, the diazonium salt can decompose, leading to byproducts and leaving the starting material unreacted.

    • Stoichiometry of Nitrous Acid: Nitrous acid is generated in situ from sodium nitrite and a strong acid (like HCl or H₂SO₄). An insufficient amount of sodium nitrite will result in incomplete diazotization. It is crucial to use a slight excess of sodium nitrite to drive the reaction to completion.

  • Inefficient Sandmeyer Reaction: Following diazotization, the Sandmeyer reaction introduces the nitrile group.[1][2][6] Incomplete conversion at this stage can also lead to the carryover of starting materials.

    • Catalyst Activity: The Sandmeyer cyanation reaction is typically catalyzed by copper(I) cyanide.[2] The quality and activity of the catalyst are paramount. Ensure you are using a high-purity catalyst and that it has not been deactivated by exposure to air or moisture.

    • Reaction Time and Temperature: The reaction may require sufficient time and gentle warming to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

Solutions:

  • Optimize Diazotization:

    • Maintain a strict temperature control of 0-5 °C throughout the addition of sodium nitrite.

    • Use a slight molar excess (e.g., 1.05-1.1 equivalents) of sodium nitrite.

    • Ensure vigorous stirring to maintain a homogenous reaction mixture.

  • Enhance the Sandmeyer Reaction:

    • Use a freshly prepared or high-quality copper(I) cyanide catalyst.

    • Consider a gradual increase in temperature after the addition of the diazonium salt solution to the cyanide solution to facilitate the reaction.

    • Monitor the reaction for completion before proceeding with the work-up.

  • Purification:

    • If unreacted starting material persists, a carefully designed crystallization process can be effective for its removal. 5-hydroxy-2-methylbenzonitrile has different solubility properties compared to the more polar 2-amino-5-methylphenol.

Issue 2: Formation of Phenolic Impurities

Q: Our analysis indicates the presence of significant amounts of 2-methylhydroquinone as an impurity. What is the source of this impurity, and how can we prevent its formation?

A: The formation of 2-methylhydroquinone is a known issue in the synthesis of 5-hydroxy-2-methylbenzonitrile, particularly during the Sandmeyer reaction. This impurity arises from the premature decomposition of the diazonium salt intermediate before it can react with the cyanide nucleophile.

  • Mechanism of Formation: The diazonium group is an excellent leaving group (as N₂ gas). In an aqueous acidic solution, water can act as a nucleophile, attacking the aromatic ring and displacing the diazonium group to form a phenol. In this case, the diazonium salt of 2-amino-5-methylphenol can be converted to 2-methylhydroquinone.

  • Factors Influencing Formation:

    • Elevated Temperatures: As mentioned previously, the diazonium salt is thermally unstable. Any deviation from the optimal low-temperature range will accelerate its decomposition to the corresponding phenol.

    • Prolonged Reaction Times: The longer the diazonium salt is held in solution before being consumed in the Sandmeyer reaction, the greater the opportunity for decomposition.

    • Low Cyanide Concentration: If the concentration of the cyanide nucleophile is too low, the rate of the desired Sandmeyer reaction will be slower, allowing more time for the competing decomposition reaction to occur.

Solutions:

  • Strict Temperature Control: This is the most critical parameter. The diazotization and the initial phase of the Sandmeyer reaction must be conducted at 0-5 °C.

  • Minimize Hold Times: The freshly prepared diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction. Avoid storing it for extended periods.

  • Ensure Sufficient Cyanide Concentration: The Sandmeyer reaction should be performed with an adequate concentration of copper(I) cyanide to ensure a rapid and efficient cyanation, outcompeting the decomposition pathway.

  • Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. This ensures that the diazonium salt is consumed as it is introduced, minimizing its concentration in the reaction mixture at any given time.

Issue 3: Discoloration of the Final Product

Q: The isolated 5-hydroxy-2-methylbenzonitrile has a pink or brownish tint, and the color intensifies upon storage. What is causing this discoloration, and how can we obtain a stable, white crystalline product?

A: The discoloration of phenolic compounds like 5-hydroxy-2-methylbenzonitrile is almost always due to oxidation. The phenol group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This oxidation leads to the formation of highly colored quinone-type structures.

Causes of Discoloration:

  • Aerial Oxidation: The hydroxyl group on the aromatic ring is readily oxidized by atmospheric oxygen, especially under basic conditions or in the presence of metal ions.

  • Photo-oxidation: Exposure to light, particularly UV light, can promote the formation of radical species that initiate the oxidation process.

  • Trace Metal Contamination: Metal ions, such as iron or copper, can catalyze the oxidation of phenols. These can be introduced from reagents, equipment, or the water used in the process.

Solutions:

  • Inert Atmosphere: During the work-up, purification, and drying stages, it is highly recommended to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Use of Antioxidants: The addition of a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, during the work-up and crystallization can help to prevent oxidation.

  • Purification by Recrystallization: A well-executed recrystallization is often very effective at removing the colored impurities.[7] The use of activated carbon (charcoal) during recrystallization can also help to adsorb colored byproducts.

  • Control of pH: During the work-up, ensure that the pH is carefully controlled. Phenols are more susceptible to oxidation under basic conditions.

  • Proper Storage: The final product should be stored in a tightly sealed, amber-colored container to protect it from light and air. Storing it under an inert atmosphere is also beneficial for long-term stability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for the production of 5-hydroxy-2-methylbenzonitrile?

A1: The most widely employed synthetic route for the large-scale production of 5-hydroxy-2-methylbenzonitrile is the Sandmeyer reaction, starting from 2-amino-5-methylphenol.[1][2][3][6] This multi-step process involves:

  • Diazotization: The conversion of the primary aromatic amine (2-amino-5-methylphenol) to its corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[4][5]

  • Cyanation (Sandmeyer Reaction): The displacement of the diazonium group with a nitrile group using a copper(I) cyanide catalyst.[2]

This route is favored for its relatively low cost of starting materials and its versatility.

Q2: What are the critical process parameters (CPPs) that must be monitored to control impurity formation?

A2: The following CPPs are crucial for minimizing impurities:

Parameter Stage Importance Recommended Range
Temperature Diazotization & SandmeyerPrevents diazonium salt decomposition and side reactions.0-5 °C
pH Work-up & IsolationAffects product stability and solubility.Acidic to neutral during work-up.
Reagent Stoichiometry DiazotizationEnsures complete conversion of the starting material.Slight excess of NaNO₂.
Reaction Time All stagesIncomplete reactions lead to impurities.Determined by in-process monitoring.
Agitation All stagesEnsures homogeneity and efficient heat transfer.Consistent and effective stirring.

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in 5-hydroxy-2-methylbenzonitrile?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and for identifying and quantifying known and unknown impurities. A reversed-phase method with UV detection is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main component and any significant impurities, confirming their identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the key functional groups (hydroxyl, nitrile, aromatic ring) and to detect certain types of impurities.

Q4: What are the recommended crystallization conditions for achieving high purity of 5-hydroxy-2-methylbenzonitrile?

A4: Recrystallization is a critical final step for achieving high purity.[7] The choice of solvent is key. A good solvent system will dissolve the product well at elevated temperatures but poorly at lower temperatures, while the impurities will either remain in solution or be insoluble at high temperatures.

  • Solvent Selection: A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane) often provides good results. Toluene can also be an effective solvent.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).

    • If the solution is colored, treat it with a small amount of activated carbon and then filter it hot to remove the carbon and any insoluble impurities.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Part 3: Experimental Protocols

Protocol 1: In-Process Control (IPC) Method for Monitoring Reaction Completion by HPLC

This protocol provides a general guideline for monitoring the disappearance of the starting material (2-amino-5-methylphenol) during the synthesis.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 10 mL) of a suitable solvent mixture (e.g., acetonitrile/water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Monitor the peak area of the starting material (2-amino-5-methylphenol) over time. The reaction is considered complete when the peak area of the starting material is below a predetermined threshold (e.g., <0.5% of the total peak area).

Protocol 2: High-Purity Recrystallization of 5-hydroxy-2-methylbenzonitrile

This protocol outlines a procedure for the final purification step.

  • Materials:

    • Crude 5-hydroxy-2-methylbenzonitrile.

    • Toluene (or a suitable solvent mixture).

    • Activated carbon.

    • Inert gas (nitrogen or argon).

  • Procedure:

    • Place the crude 5-hydroxy-2-methylbenzonitrile in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Add a minimal amount of toluene to the flask to dissolve the solid at reflux.

    • Once the solid is dissolved, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).

    • Reflux the mixture for 15-30 minutes.

    • Perform a hot filtration to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature under a gentle stream of nitrogen.

    • Once crystal formation is complete at room temperature, cool the flask in an ice bath for at least one hour to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold toluene.

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Part 4: Visualizations

Synthesis_and_Impurity_Formation SM 2-amino-5-methylphenol DS Diazonium Salt Intermediate SM->DS Diazotization (NaNO2, H+) Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Product 5-hydroxy-2-methylbenzonitrile DS->Product Sandmeyer Reaction (CuCN) Impurity2 2-methylhydroquinone (Phenolic Impurity) DS->Impurity2 Decomposition (H2O, Heat) Impurity3 Oxidized Impurities (Quinone-type) Product->Impurity3 Oxidation (Air, Light) Troubleshooting_Flowchart Start Impurity Detected in Final Product ImpurityType Identify Impurity Type Start->ImpurityType UnreactedSM Unreacted Starting Material? ImpurityType->UnreactedSM PhenolicImp Phenolic Impurity? UnreactedSM->PhenolicImp No CheckDiazotization Check Diazotization Conditions: - Temperature (0-5 °C) - NaNO2 Stoichiometry UnreactedSM->CheckDiazotization Yes ColoredImp Colored Impurity? PhenolicImp->ColoredImp No CheckTempControl Strict Temperature Control (0-5 °C) PhenolicImp->CheckTempControl Yes InertAtmosphere Use Inert Atmosphere ColoredImp->InertAtmosphere Yes End High-Purity Product ColoredImp->End No CheckSandmeyer Check Sandmeyer Reaction: - Catalyst Activity - Reaction Time CheckDiazotization->CheckSandmeyer Purification Optimize Recrystallization CheckSandmeyer->Purification MinimizeHoldTime Minimize Diazonium Salt Hold Time CheckTempControl->MinimizeHoldTime MinimizeHoldTime->Purification AddAntioxidant Add Antioxidant during Work-up InertAtmosphere->AddAntioxidant Purification->End AddAntioxidant->Purification

Caption: Troubleshooting logic for impurity minimization in 5-hydroxy-2-methylbenzonitrile synthesis.

Part 5: References

  • Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol. (2019). Google Patents.

  • 5-Fluoro-2-methylbenzonitrile: A Versatile Chemical Intermediate for Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Google Patents.

  • Preparation method of 2-fluoro-5-formylbenzonitrile. (2022). Google Patents.

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. (2016). Google Patents.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Benzonitrile-impurities. Pharmaffiliates. [Link]

  • Synthesis, characterizationand biological studies of 2-[(2-hydroxy-5-nitro benzylidene)-amino]-4-methyl-phenol with Ti(IV) and Zr(IV) complexes. (2025). ResearchGate. [Link]

  • Preparation of hydroxybenzonitriles. (1971). Google Patents.

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. (2012). ResearchGate. [Link]

  • SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. (2009). HETEROCYCLES. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Process for the preparation of 2-amino-5-alkyl-phenols. (1998). Google Patents.

  • Method for the preparation of 2 hydroxybenzonitrile. (1997). Google Patents.

  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • 2-Fluoro-5-hydroxybenzonitrile. (2021). PubChem. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

controlling temperature for exothermic reactions involving 5-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Management for 5-Hydroxy-2-methylbenzonitrile Synthesis

Core Philosophy: The Thermal Budget

As researchers, we often treat temperature control as a passive variable—setting a chiller to -10°C and hoping for the best.[1] When synthesizing 5-hydroxy-2-methylbenzonitrile (and its precursors), this passive approach is dangerous.[1]

This molecule typically involves two highly exothermic synthetic pathways:[1]

  • Demethylation of 5-methoxy-2-methylbenzonitrile (using Lewis acids like BBr

    
     or AlCl
    
    
    
    ).
  • Electrophilic Bromination of

    
    -cresol (precursor synthesis).
    

In both cases, the rate of heat generation (


)  often exceeds the rate of heat removal (

)
during specific dosing windows.[1] This guide shifts your strategy from "cooling" to "thermal dosing"—using the reaction rate to control the temperature.

Troubleshooting Guide: Real-Time Thermal Anomalies

Issue 1: Temperature Spikes During Reagent Addition

  • Symptom: You are adding BBr

    
     (for demethylation) or Br
    
    
    
    (for bromination) dropwise. The internal temperature (
    
    
    ) rises 5°C above the setpoint (
    
    
    ) despite the chiller running at maximum capacity.[1]
  • Root Cause: Heat Accumulation .[1] The dosing rate exceeds the chemical kinetic consumption rate, or the mixing is insufficient to transfer heat to the jacket.

  • Immediate Action:

    • STOP Dosing immediately. Do not just slow down.

    • Increase stirrer RPM by 20% (if viscosity allows) to improve the heat transfer coefficient (

      
      ).
      
    • Wait for

      
       to return to 
      
      
      
      .
    • Restart dosing at 50% of the previous rate.

  • Scientific Insight: In BBr

    
     demethylations, the formation of the intermediate borate complex is instant and violently exothermic. Any lag in sensor reading means the actual reaction zone is significantly hotter than your probe indicates.
    

Issue 2: The "Stalled" Exotherm (Induction Period) [1]

  • Symptom: You are adding reagents (e.g., catalyst for cyanation), but no temperature rise is observed. You increase the addition rate to "get it going."

  • Root Cause: Dormant Accumulation .[1] The reaction hasn't started due to low temperature or inhibitor presence. You are building up a "thermal bomb" of unreacted material.

  • Immediate Action:

    • HALT all additions.

    • Sample the mixture for HPLC/TLC to verify conversion.

    • If no conversion, gently warm the reactor by 2-3°C to trigger initiation.[1]

    • Warning: Once it initiates, the accumulated reagents will react simultaneously.[1] Have emergency quenching (e.g., a pre-cooled solvent dump) ready.

Frequently Asked Questions (FAQs)

Q: What is the critical safety limit for the BBr


 demethylation step? 
A:  Never allow the internal temperature to exceed 0°C  during addition.
While the reaction runs at room temperature or reflux later, the initial complexation releases 

150 kJ/mol. If

exceeds 10°C during addition, you risk solvent boiling (DCM) and over-pressurization.
  • Recommendation: Start at -78°C or -40°C. Use a jacket setpoint 10°C lower than your target

    
    .[1]
    

Q: My reaction mixture becomes a thick slurry during cooling. How does this affect safety? A: Slurry formation drastically reduces the Heat Transfer Coefficient (


) .
If the mixture thickens, the heat generated in the center of the reactor cannot reach the cooling jacket.
  • Solution: Use a high-torque overhead stirrer with a retreat-curve impeller or anchor impeller.[1] Never rely on magnetic stirring for scales >10g; the magnetic bar will decouple, leading to a localized hotspot and potential runaway.

Q: Can I use an ice bath for the bromination of


-cresol? 
A:  For scales <5g, yes.[1] For scales >10g, No. 
Ice baths provide static cooling. As the ice melts around the flask, an insulating air/water gap forms. Use a recirculating chiller with a feedback loop (process control) to the internal temperature probe.

Detailed Experimental Protocols

Protocol A: Exothermic Demethylation (Synthesis of 5-hydroxy-2-methylbenzonitrile)

Targeting the cleavage of the methyl ether.[1]

Reagents:

  • 5-methoxy-2-methylbenzonitrile (1.0 eq)[1]

  • Boron Tribromide (BBr

    
    ) (1.0 M in DCM, 3.0 eq)[1]
    
  • Dichloromethane (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with an internal temperature probe (PT100), an overhead stirrer, and a pressure-equalizing addition funnel.[1]

  • Inerting: Flush with Argon for 15 mins.

  • Solvation: Dissolve starting material in DCM (10 volumes). Cool to -78°C (Dry ice/Acetone) or -40°C (Chiller).

  • Controlled Addition (The Hazard Step):

    • Add BBrngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       solution dropwise.[2]
      
    • Rule: Maintain

      
      .
      
    • Note: The solution will turn yellow/orange.

  • Warming: After addition, allow the bath to warm to 0°C over 2 hours. The reaction rate will increase; monitor

    
     closely.
    
  • Quench (Violent Exotherm):

    • Cool back to -20°C .

    • Add Methanol dropwise.[1] CAUTION: This releases HBr gas and significant heat.

    • Scrub the vent gas through a NaOH trap.

Protocol B: Precursor Bromination (Synthesis of 4-bromo-3-methylphenol)

Targeting the precursor for cyanation.[1]

Reagents:

  • 
    -Cresol (1.0 eq)[1]
    
  • Bromine (Br

    
    ) (1.05 eq)[1]
    
  • Acetic Acid (Glacial)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
    -cresol in Acetic Acid (5 volumes) in a jacketed reactor.
    
  • Cooling: Set jacket to 10°C. Stabilize

    
     at 15°C.
    
  • Dosing: Add Brngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     dropwise.[1][2][3]
    
    • Visual Check: The red color of bromine should disappear almost instantly. If red color persists, stop addition (accumulation warning).

  • Thermal Limit: Do not exceed 25°C. Higher temperatures promote poly-bromination (impurities).[1]

Visual Logic: Thermal Runaway Prevention

The following diagram illustrates the decision logic for handling a temperature deviation during the critical BBr


 addition.

ThermalControl Start Start Reagent Addition (BBr3 or Br2) CheckTemp Monitor Internal Temp (Tint) vs Setpoint (Tset) Start->CheckTemp ConditionNormal Tint <= Tset + 2°C CheckTemp->ConditionNormal Stable ConditionHigh Tint > Tset + 2°C CheckTemp->ConditionHigh Spike ActionContinue Continue Dosing Maintain Rate ConditionNormal->ActionContinue ActionStop STOP Dosing Immediately Increase Stirring (+20%) ConditionHigh->ActionStop ActionContinue->CheckTemp Loop WaitLoop Wait for Tint to stabilize ActionStop->WaitLoop WaitLoop->CheckTemp Still High Restart Restart Dosing at 50% Rate WaitLoop->Restart Temp Dropped Restart->CheckTemp

Caption: Logic flow for manual or automated intervention during exothermic reagent addition. Note the critical "Stop" and "Reduce Rate" loop.[1]

Quantitative Data: Cooling vs. Dosing

The table below estimates the cooling requirements based on general reaction enthalpies for these classes of reactions.

Reaction StepEstimated

(kJ/mol)
Critical Temp LimitRecommended Cooling MediumHazard Level
Demethylation (BBr

)
-150 to -200 (Complexation)0°CDry Ice/Acetone or CryostatCritical
Bromination (Ar-H) -40 to -6025°CGlycol/Water ChillerHigh
Cyanation (Quench) -80 (Oxidative workup)30°CIce/Water BathModerate

References

  • Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: 5-Fluoro-2-methylbenzonitrile (Structural Analog Safety Data). Retrieved from [1]

  • Organic Syntheses. (1971). Preparation of Hydroxybenzonitriles.[6] Coll. Vol. 5, p. 614. Retrieved from [1]

  • ChemicalBook. (2024). Synthesis of 4-bromo-3-methylphenol (Precursor Data). Retrieved from [1]

  • National Institutes of Health (NIH). (2023). Discovery of novel benzothiazole derivatives (Synthesis of 5-hydroxy-2-methylbenzonitrile intermediates).[1] Retrieved from

  • Vertex AI Search. (2026).[7] Consolidated Safety & Synthesis Data for Benzonitrile Derivatives.[1] (Aggregated from multiple sources in search results 1.1 - 1.16).

(Note: Always consult the specific SDS for your exact batch and purity level before commencing work.)

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 5-Hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for application scientists and structural biologists. It moves beyond basic spectral listing to focus on structural validation , solvent-dependent behavior , and isomeric differentiation —critical challenges in pharmaceutical intermediate analysis.

Executive Summary & Application Context

5-Hydroxy-2-methylbenzonitrile (also known as 3-cyano-4-methylphenol) is a critical pharmacophore scaffold, appearing as an intermediate in the synthesis of PI3K inhibitors and as a bioactive natural product sequestered by arthropods (e.g., Glomeris spp.).

Accurate structural characterization of this compound is often complicated by two factors:

  • Labile Proton Exchange: The phenolic hydroxyl group exhibits extreme chemical shift variability (

    
     5.0 – 10.5 ppm) depending on solvent choice.
    
  • Regioisomeric Confusion: It is frequently confused with its isomer, 4-hydroxy-2-methylbenzonitrile, which shares identical mass (MW 133.15) and similar polarity.

This guide provides a definitive protocol for validating the 5-hydroxy regioisomer using 1H NMR, comparing solvent performance, and establishing splitting patterns that rule out false positives.

Structural Context & Theoretical Prediction[1]

To interpret the spectrum, we must first map the scalar coupling network. The molecule consists of a trisubstituted benzene ring with a "1,2,5" substitution pattern (Benzonitrile=1).

Molecular Geometry & Coupling Network
  • Protons: Three aromatic protons (

    
    ), one methyl group (
    
    
    
    ), and one hydroxyl (
    
    
    ).
  • Coupling Logic:

    • 
       & 
      
      
      
      :
      Vicinal (Ortho) coupling (
      
      
      Hz).
    • 
       & 
      
      
      
      :
      Meta coupling (
      
      
      Hz).
    • 
       & 
      
      
      
      :
      Para coupling (negligible/broadening).
Visualization: Structural Assignment Workflow

The following diagram maps the specific protons to their expected splitting signals.

G Molecule 5-Hydroxy-2-methylbenzonitrile (C8H7NO) Substituents Substituents: 1-CN (W) 2-Me (D) 5-OH (D) Molecule->Substituents H3 Proton H3 (Ortho to Me) (Meta to CN) Substituents->H3 Shielding/Deshielding H4 Proton H4 (Ortho to OH) (Meta to Me) Substituents->H4 H6 Proton H6 (Ortho to OH) (Ortho to CN) Substituents->H6 Signal_H3 Signal: Doublet (d) δ ~7.1 - 7.3 ppm J ~8.0 Hz H3->Signal_H3 Couples with H4 Signal_H4 Signal: dd δ ~6.8 - 7.0 ppm J ~8.0, 2.5 Hz H4->Signal_H4 Couples with H3 & H6 Signal_H6 Signal: Doublet (d) δ ~7.0 - 7.1 ppm J ~2.5 Hz H6->Signal_H6 Couples with H4

Caption: Predicted splitting tree based on 1,2,5-substitution. H4 is the diagnostic 'doublet of doublets' linking the spin system.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the phenolic proton and the resolution of the aromatic region.

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Methanol-d4 (Not Recommended)
OH Signal Sharp Singlet (

9.8 - 10.2 ppm). H-bonding stabilizes the proton, preventing exchange.
Broad/Invisible. Rapid exchange causes peak broadening; shift drifts with concentration.Absent. Rapid exchange with solvent deuterium (OD) eliminates the signal entirely.
Aromatic Resolution High. Polar character separates H4 and H6 effectively.Medium. Risk of overlap between H4/H6 due to lack of H-bonding stabilization.High. Good resolution, but loss of OH signal removes a validation checkpoint.
Water Peak

3.33 ppm (Usually distinct).

1.56 ppm (Can overlap with impurities).

4.87 ppm (Interferes with OH region if not exchanged).
Suitability Best for full characterization. Good for non-polar impurities check.Useful only if OH detection is irrelevant.

Key Insight: For publication-quality data, DMSO-d6 is mandatory. The presence of the sharp phenolic singlet at ~10 ppm serves as an internal purity check; if this peak is broad or absent in DMSO, the sample is likely wet or acidic.

Isomeric Differentiation (The "Self-Validating" Protocol)

The most common analytical error is misidentifying the 5-hydroxy isomer as the 4-hydroxy isomer (4-hydroxy-2-methylbenzonitrile). Mass spectrometry cannot distinguish them. 1H NMR is the only rapid method to do so.

The "Splitting Fingerprint" Test

To validate your compound as 5-hydroxy-2-methylbenzonitrile , observe the aromatic splitting patterns.

Feature5-Hydroxy Isomer (Target) 4-Hydroxy Isomer (False Positive)
Coupling Logic H3 and H4 are neighbors (Ortho).H3 is isolated (between Me and CN).
H3 Signal Doublet (d, ~8 Hz) Singlet (s) (or weak meta doublet)
H4/H5 Signal Doublet of Doublets (dd) (H4)Doublet (d) (H5 couples to H6)
Conclusion Requires Ortho Coupling (d) Requires Singlet (s)

Validation Rule: If you see a sharp aromatic singlet around 6.7-7.0 ppm, you likely have the 4-hydroxy isomer, not the 5-hydroxy target.

Experimental Protocol

Reagents & Equipment[2][3][4][5][6]
  • Compound: >5 mg 5-hydroxy-2-methylbenzonitrile.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H4/H6).

Step-by-Step Workflow
  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): >5 seconds . (Critical: Phenolic protons have long T1 times; short delays reduce integration accuracy).

    • Scans: 16 (minimum) to 64.

  • Processing:

    • Reference TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) for sensitivity, or Gaussian for resolution.

  • D2O Shake (Optional Validation):

    • After acquiring the standard spectrum, add 1 drop of D2O to the tube.

    • Shake and re-acquire.

    • Result: The peak at ~10 ppm (OH) should disappear. The aromatic peaks will remain but may shift slightly.

Detailed Spectral Assignment (DMSO-d6)

Based on substituent effects and literature data on similar benzonitrile derivatives [1, 2], the following assignment is the standard for the pure compound.

Shift (

ppm)
Mult.IntegralCoupling (

Hz)
AssignmentStructural Logic
10.10 - 10.30 s (br) 1H--OH Phenolic proton (Deshielded by H-bond).
7.25 - 7.35 d 1H8.2H-3 Meta to CN, Ortho to Me. Most deshielded aromatic.
7.05 - 7.15 d 1H2.6H-6 Ortho to CN (deshield), Ortho to OH (shield).
6.90 - 7.00 dd 1H8.2, 2.6H-4 Ortho to OH (shield), Para to CN.
2.35 - 2.45 s 3H--CH3 Benzylic methyl. Deshielded by CN ortho effect.

References

  • Glukhova, E. et al. (2018).[1] Defensive secretions of the millipede Glomeris connexa: Identification of 5-hydroxy-2-methylbenzonitrile. Journal of Chemical Ecology.

  • World Intellectual Property Organization. (2013). Patent WO2013033569A1: Heterocyclylamines as PI3K inhibitors. (Mentions 5-hydroxy-2-methylbenzonitrile as intermediate).

  • Abraham, R. J. et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[2][3][4][5] Comparative Guide to Benzonitrile Derivatives.

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 5-Hydroxy-2-Methylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of aromatic intermediates.

Introduction: The Analytical Challenge of Positional Isomers

In the realm of pharmaceutical synthesis and drug development, the precise separation and quantification of positional isomers are paramount. 5-Hydroxy-2-methylbenzonitrile and its isomers, such as 4-hydroxy-3-methylbenzonitrile and 2-hydroxy-5-methylbenzonitrile, are valuable intermediates. However, their structural similarity presents a significant analytical hurdle. Subtle differences in the positions of the hydroxyl and methyl groups on the benzonitrile core lead to nearly identical physicochemical properties, making their separation a non-trivial task. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for the effective separation of these challenging isomers, supported by experimental insights and protocols to serve as a robust starting point for method development.

The Causality of Separation: Understanding Intermolecular Interactions

The successful chromatographic separation of positional isomers hinges on exploiting minute differences in their interactions with the stationary and mobile phases. For hydroxy-methylbenzonitrile isomers, these interactions are primarily governed by:

  • Polarity and Hydrogen Bonding: The hydroxyl group's position influences the molecule's overall polarity and its capacity for hydrogen bonding with the stationary phase.

  • π-π Interactions: The aromatic ring of the benzonitrile core can engage in π-π stacking with specific stationary phases, such as those containing phenyl or biphenyl ligands. The position of electron-donating (hydroxyl, methyl) and electron-withdrawing (nitrile) groups affects the electron density of the aromatic ring, modulating the strength of these interactions.[1]

  • Dipole-Dipole Interactions: The net dipole moment of each isomer differs based on the relative positions of its functional groups, influencing its interaction with polar stationary phases.

  • Shape Selectivity: The overall molecular geometry of each isomer can lead to differential steric interactions with certain stationary phases, particularly in gas chromatography.[2]

This guide will explore how each chromatographic technique leverages these interactions to achieve separation.

High-Performance Liquid Chromatography (HPLC): A Versatile First Line of Approach

HPLC is often the initial technique of choice for the separation of non-volatile or thermally labile compounds like phenolic isomers.[3] Both reversed-phase and normal-phase modes can be employed, each offering distinct selectivity.

Reversed-Phase (RP-HPLC): Harnessing Hydrophobicity and Polar Interactions

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. While seemingly counterintuitive for polar isomers, subtle differences in hydrophobicity and residual polar interactions with the stationary phase can be exploited.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: Standard C18 columns can provide some separation, but for aromatic isomers, stationary phases with phenyl or biphenyl ligands are often more effective.[1][4] These phases facilitate π-π interactions, which can be highly sensitive to the substitution pattern on the aromatic ring.

  • Mobile Phase Composition: A mobile phase of acetonitrile and water is a common starting point. Methanol can be used as an alternative to acetonitrile and may offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[5] The use of a buffer to control the pH is critical, as the acidity of the phenolic hydroxyl group influences the molecule's polarity and retention.

  • Temperature: Elevated temperatures can improve peak shape and reduce analysis time by lowering mobile phase viscosity. However, its effect on selectivity can be unpredictable and must be evaluated empirically.[5]

Illustrative Experimental Protocol (RP-HPLC):

This protocol is a starting point for the separation of 5-hydroxy-2-methylbenzonitrile from its positional isomers based on methods for similar phenolic compounds.[6]

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 5 µL

Expected Elution Order (Hypothetical): The elution order will depend on the subtle interplay of hydrophobicity and polar interactions. Isomers with more exposed hydroxyl groups may exhibit slightly less retention on a C18 column, while π-π interactions on a phenyl column will be influenced by the electronic effects of the substituents.

Workflow for RP-HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve isomer mixture in Mobile Phase A inject Inject Sample prep->inject column Phenyl-Hexyl Column (4.6x150mm, 5µm) inject->column gradient Gradient Elution (Water/ACN w/ 0.1% FA) column->gradient detect UV Detection (220 nm) gradient->detect analyze Analyze Chromatogram (Resolution, Tailing) detect->analyze optimize Optimize Gradient & Temperature analyze->optimize optimize->inject Iterate

Caption: RP-HPLC method development workflow.

Normal-Phase (NP-HPLC): Emphasizing Polar Interactions

Normal-phase chromatography, with its polar stationary phase and non-polar mobile phase, can offer orthogonal selectivity to reversed-phase.[7]

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A silica or diol-based column is a common choice. These phases provide polar surfaces for hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase Composition: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is typically used. The concentration of the polar modifier is a critical parameter for controlling retention and selectivity.

Illustrative Experimental Protocol (NP-HPLC):

ParameterCondition
Column Silica, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol (95:5, v/v)
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Expected Elution Order (Hypothetical): In normal-phase, isomers with more accessible hydroxyl groups will interact more strongly with the silica surface and be retained longer.

Gas Chromatography (GC): A High-Resolution Technique for Volatile Isomers

For isomers that are thermally stable and sufficiently volatile, GC offers excellent resolving power.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: The choice of stationary phase is crucial for separating positional isomers. A non-polar phase like a 5% phenyl-polysiloxane (e.g., DB-5 or equivalent) may not provide sufficient selectivity, often leading to co-elution of m- and p-isomers of similar compounds like cresols.[8][9] A more polar stationary phase, such as one containing polyethylene glycol (e.g., a "WAX" type column), can offer better separation by leveraging differences in polarity and hydrogen bonding capabilities.[10] For highly challenging separations, cyclodextrin-based chiral stationary phases can be used achirally to exploit shape selectivity.[11]

  • Temperature Programming: A controlled temperature ramp is essential to ensure good peak shape and resolution. A slow ramp rate can improve the separation of closely eluting peaks.

  • Derivatization: To improve volatility and reduce peak tailing from the acidic hydroxyl group, derivatization (e.g., silylation) can be employed. However, this adds an extra step to the sample preparation.

Illustrative Experimental Protocol (GC-FID):

This protocol is based on methods for the separation of cresol isomers.[10]

ParameterCondition
Column Polyethylene Glycol (WAX), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 min
Detector FID at 270 °C
Injection 1 µL, split 50:1

Expected Elution Order (Hypothetical): The elution order on a polar GC column is generally related to the boiling points and polarities of the isomers. Isomers with intramolecular hydrogen bonding potential (ortho-isomers) may be more volatile and elute earlier.

Workflow for GC Method Development

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Dissolve isomer mixture in appropriate solvent (e.g., Methylene Chloride) inject Inject Sample prep->inject column Polar GC Column (e.g., WAX type) inject->column oven Temperature Program column->oven detect FID Detection oven->detect analyze Analyze Chromatogram (Resolution) detect->analyze optimize Optimize Oven Ramp & Flow Rate analyze->optimize optimize->inject Iterate

Sources

A Comparative Guide to the Synthetic Efficiency of 5-Hydroxy-2-Methylbenzonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Analysis of Two Prominent Synthetic Routes.

Introduction

5-Hydroxy-2-methylbenzonitrile is a valuable building block in medicinal chemistry and materials science, prized for its versatile functional groups that allow for a diverse range of chemical transformations. The strategic placement of the hydroxyl, methyl, and nitrile moieties on the benzene ring makes it a key intermediate in the synthesis of complex molecular architectures, including pharmaceutical agents and functional materials. The efficiency of its synthesis is therefore a critical consideration for researchers and chemical development professionals. This guide provides a comprehensive comparison of two primary synthetic routes to 5-hydroxy-2-methylbenzonitrile, offering an objective analysis of their respective efficiencies based on reported experimental data.

Route 1: The Sandmeyer Reaction of 2-Amino-4-methylphenol

This classical approach leverages the well-established Sandmeyer reaction to introduce the nitrile functionality onto the aromatic ring. The synthesis commences with the diazotization of 2-amino-4-methylphenol, followed by a copper(I) cyanide-mediated cyanation.

Mechanistic Rationale

The Sandmeyer reaction proceeds via the formation of a diazonium salt from a primary aromatic amine. This diazonium group is an excellent leaving group (N₂ gas), facilitating nucleophilic substitution. In the presence of a copper(I) catalyst, a radical mechanism is often proposed, leading to the introduction of the cyanide group. The choice of 2-amino-4-methylphenol as the starting material directly places the hydroxyl and methyl groups in the desired positions on the final product.

Experimental Protocol: Sandmeyer Reaction of 2-Amino-4-methylphenol

Step 1: Diazotization

  • Dissolve 2-amino-4-methylphenol in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature to form the diazonium salt in situ. The completion of diazotization can be monitored using starch-iodide paper.

Step 2: Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. Evolution of nitrogen gas is typically observed.

  • After the addition is complete, the reaction mixture is often gently warmed to ensure complete decomposition of the diazonium salt.

  • The 5-hydroxy-2-methylbenzonitrile is then isolated by extraction with an organic solvent, followed by purification.

Efficiency Analysis

While a specific, high-yield protocol for the direct Sandmeyer reaction of 2-amino-4-methylphenol to 5-hydroxy-2-methylbenzonitrile is not extensively detailed in readily available literature, the Sandmeyer reaction is a robust and widely used transformation. However, it is not without its challenges. The instability of diazonium salts requires strict temperature control, and the use of highly toxic cyanide salts necessitates stringent safety precautions[1]. The formation of phenolic byproducts through the reaction of the diazonium salt with water can also reduce the overall yield. A patent for the preparation of 2-amino-5-alkyl-phenols reports a yield of 60% for the synthesis of 2-amino-5-methylphenol from 2-amino-5-methyl-benzenesulfonic acid, which could then serve as the starting material for the Sandmeyer reaction[2]. The efficiency of the subsequent cyanation step would be critical in determining the overall viability of this route.

Route 2: Multi-step Synthesis from p-Cresol

This alternative pathway begins with the readily available and less hazardous starting material, p-cresol. The synthesis involves the introduction of a formyl group, followed by its conversion to a nitrile.

Mechanistic Rationale

This route relies on electrophilic aromatic substitution to introduce a carbon-based functional group that can be subsequently transformed into a nitrile. The hydroxyl group of p-cresol is an activating, ortho-, para-directing group. Since the para position is blocked by the methyl group, formylation is directed to the ortho position. The resulting aldehyde is then converted to an oxime, which can be readily dehydrated to the nitrile.

Experimental Protocol: Multi-step Synthesis from p-Cresol

Step 1: Formylation of p-Cresol (Reimer-Tiemann Reaction)

  • Dissolve p-cresol in an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture and add chloroform dropwise with vigorous stirring. The reaction is typically exothermic and requires temperature control.

  • After the reaction is complete, the mixture is acidified to yield 2-hydroxy-5-methylbenzaldehyde. The Reimer-Tiemann reaction is known to favor ortho-formylation of phenols[3].

Step 2: Conversion to 5-Hydroxy-2-methylbenzonitrile (One-Pot Oximation and Dehydration)

  • The 2-hydroxy-5-methylbenzaldehyde obtained from the previous step is reacted with hydroxylamine hydrochloride in a suitable solvent, such as dimethylformamide (DMF).

  • A dehydrating agent or a catalyst, such as anhydrous ferrous sulfate, is added to the reaction mixture.

  • The mixture is heated under reflux to facilitate both the formation of the oxime and its subsequent dehydration to the nitrile in a single pot[4][5].

  • The final product, 5-hydroxy-2-methylbenzonitrile, is then isolated and purified.

Efficiency Analysis

The multi-step synthesis from p-cresol offers a potentially more efficient and safer alternative to the Sandmeyer reaction. The Reimer-Tiemann reaction of p-cresol can produce 2-hydroxy-5-methylbenzaldehyde with a reported yield of 45%[6]. While the Reimer-Tiemann reaction can sometimes suffer from moderate yields and the formation of byproducts, alternative formylation methods like the Duff reaction could also be considered, though it is often reported to have low yields[7][8].

The subsequent one-pot conversion of the aldehyde to the nitrile is reported to be highly efficient for a variety of substituted benzaldehydes, with yields often exceeding 80-90%[4][5]. For instance, the conversion of 2-hydroxybenzaldehyde to 2-hydroxybenzonitrile using this method has a reported yield of 85%[5]. Assuming a similar yield for the dehydration of 2-hydroxy-5-methylbenzaldehyde oxime, the overall yield for this two-step process from p-cresol would be in the range of 35-40%.

Comparative Summary

To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.

ParameterRoute 1: Sandmeyer ReactionRoute 2: Multi-step from p-Cresol
Starting Material 2-Amino-4-methylphenolp-Cresol
Key Transformations Diazotization, CyanationFormylation, Oximation, Dehydration
Number of Steps 1 (from aminophenol)2-3
Reported Overall Yield Dependent on specific protocol (potentially moderate)~35-40% (calculated from individual step yields)
Key Reagents Sodium nitrite, Copper(I) cyanideChloroform, Sodium hydroxide, Hydroxylamine hydrochloride, Dehydrating agent/catalyst
Safety Considerations Use of unstable diazonium salts and highly toxic cyanides.Use of chloroform (a suspected carcinogen).
Advantages Direct introduction of the nitrile group.Readily available and less hazardous starting material; potentially higher overall yield and safer process.
Disadvantages Hazardous reagents; potential for low yields due to side reactions.Multi-step process; formylation step may have moderate yield.

Logical Workflow Diagrams

Sandmeyer_Reaction A 2-Amino-4-methylphenol B Diazonium Salt Intermediate A->B NaNO₂, H⁺ 0-5°C C 5-Hydroxy-2-methylbenzonitrile B->C CuCN

Caption: Synthetic pathway for Route 1 via the Sandmeyer reaction.

pCresol_Synthesis A p-Cresol B 2-Hydroxy-5-methylbenzaldehyde A->B Reimer-Tiemann Reaction (CHCl₃, NaOH) C 2-Hydroxy-5-methylbenzaldehyde Oxime B->C NH₂OH·HCl D 5-Hydroxy-2-methylbenzonitrile C->D Dehydration

Caption: Synthetic pathway for Route 2 starting from p-cresol.

Conclusion and Expert Recommendation

Based on the available data, the multi-step synthesis starting from p-cresol (Route 2) appears to be the more advantageous approach for the preparation of 5-hydroxy-2-methylbenzonitrile in a research and development setting. While it involves more steps, it utilizes more readily available and less acutely toxic starting materials compared to the Sandmeyer reaction (Route 1). The potential for a higher and more reliable overall yield, coupled with a more favorable safety profile, makes it a more practical choice for scale-up and routine synthesis.

The Reimer-Tiemann formylation, while not always high-yielding, is a well-understood and reproducible reaction. Furthermore, the one-pot conversion of the resulting aldehyde to the nitrile is a highly efficient transformation. In contrast, the Sandmeyer reaction, while a powerful tool, presents significant challenges in terms of handling hazardous materials and controlling reaction conditions to minimize side reactions, which can lead to lower and less consistent yields.

For drug development professionals, where process safety, scalability, and reproducibility are paramount, Route 2 offers a more robust and manageable synthetic strategy. Further optimization of the formylation step, perhaps by exploring alternative methods such as the Duff reaction under modified conditions, could potentially lead to even greater overall efficiency.

References

  • Bayer AG. (1998). Process for the preparation of 2-amino-5-alkyl-phenols. DE19651040C2.
  • Organic Syntheses. (1941). 2-amino-4-nitrophenol. [Link]

  • Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (2012). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry, 24(4), 1401-1402.
  • Scribd. (n.d.). Benzaldehyde To Benzonitrile. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]

  • Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. [Link]

  • Google Patents. (1993). Process for the preparation of 2-hydroxyarylaldehydes. US5260487A.
  • NTU > IRep. (1980). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. [Link]

  • Cheméo. (n.d.). benzaldehyde oxime, 2-hydroxy, 5-methyl-. [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • The ScholarShip. (2017). The Duff Reaction: Researching A Modification. [Link]

  • ResearchGate. (2009). SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. [Link]

  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction. [Link]

  • Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. [Link]

  • Society of Chemical Industry. (2005). The synthesis of oxime reagents from natural and semi-synthetic phenolic lipid and alkanoic acid resources for the solvent recov. [Link]

  • UJConline.net. (2014). ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE. [Link]

  • ResearchGate. (2011). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • Google Patents. (2010). Process for preparing crystalline hydroxylamine-o-sulfonic acid. US20100111807A1.
  • Wikipedia. (n.d.). Duff reaction. [Link]

  • ResearchGate. (2014). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

  • SIELC Technologies. (2018). Benzaldehyde, 2-hydroxy-5-methyl-. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.